Product packaging for m-PEG9-azide(Cat. No.:)

m-PEG9-azide

Cat. No.: B11825631
M. Wt: 453.5 g/mol
InChI Key: YOCDAGUIMZYXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG9-azide is a useful research compound. Its molecular formula is C19H39N3O9 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39N3O9 B11825631 m-PEG9-azide

Properties

Molecular Formula

C19H39N3O9

Molecular Weight

453.5 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C19H39N3O9/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-21-22-20/h2-19H2,1H3

InChI Key

YOCDAGUIMZYXKK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG9-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG9-azide is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique properties, combining the hydrophilicity and biocompatibility of the PEG spacer with the versatile reactivity of the terminal azide (B81097) group, make it an invaluable linker for covalently attaching molecules to proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and a discussion of its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is characterized by a methoxy-terminated polyethylene glycol chain of nine ethylene (B1197577) glycol units, functionalized with a terminal azide group. This structure imparts a favorable balance of hydrophilicity and reactivity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and execution.

PropertyValueReference
Chemical Formula C19H39N3O9[1]
Molecular Weight 453.53 g/mol [1]
CAS Number 1354521-95-1[1]
Appearance Colorless oil or liquid[2]
Purity Typically >95% or >96%[1]
Solubility

The PEG chain enhances the solubility of this compound and its conjugates in aqueous and organic media, a crucial feature for biological applications.

SolventSolubilityReference
Water Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Dichloromethane (DCM) Soluble
Chloroform Soluble
Acetonitrile Soluble
Tetrahydrofuran (THF) Soluble
Ethanol Less soluble
Toluene Less soluble
Ether Not soluble
Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

ConditionRecommendationReference
Temperature -20°C for long-term storage
Handling Store in a dry, sealed container, protected from moisture.

Reactivity and Applications

The terminal azide group of this compound is the cornerstone of its utility, enabling highly specific and efficient conjugation through "click chemistry" reactions.

Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. This compound is a prime substrate for two main types of click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. It is widely used for its efficiency and reliability.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Bioconjugation

The ability to readily conjugate this compound to biomolecules makes it a versatile tool for:

  • PEGylation: The attachment of PEG chains to proteins or peptides can enhance their solubility, stability, and circulation half-life, while reducing immunogenicity.

  • Labeling: Fluorophores, biotin, or other reporter molecules can be attached to biomolecules via an this compound linker for detection and imaging purposes.

  • Drug Delivery: this compound can be used to link therapeutic agents to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs).

PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.

Experimental Protocols

The following are adapted protocols for the use of this compound in click chemistry reactions. Researchers should optimize these protocols for their specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from general procedures for CuAAC reactions with PEG-azides.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, water)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve this compound in the reaction buffer or DMSO to a final concentration of 10-50 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution.

    • Add the THPTA or TBTA ligand to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.5-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is adapted from general procedures for SPAAC reactions.

Materials:

  • Cyclooctyne-functionalized molecule (e.g., DBCO-functionalized)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the solution of the cyclooctyne-functionalized molecule.

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept low (<10%) to avoid affecting biomolecule stability.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 4-12 hours. The reaction can also be performed at 37°C to increase the reaction rate. Monitor the reaction progress by an appropriate analytical method.

  • Purification:

    • Purify the conjugate using a suitable method to remove unreacted starting materials.

Visualizing the PROTAC Mechanism of Action

The role of this compound as a linker in PROTACs is central to their function. The following diagram illustrates the workflow of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC PROTAC (Warhead-Linker-E3 Ligand) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedProtein Degraded Peptides Proteasome->DegradedProtein RecycledPROTAC Recycled PROTAC Proteasome->RecycledPROTAC PROTAC_Logic PROTAC PROTAC Molecule Warhead Warhead Ligand PROTAC->Warhead Linker This compound Linker PROTAC->Linker E3Ligand E3 Ligase Ligand PROTAC->E3Ligand TernaryComplex Formation of Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) Warhead->TargetProtein binds to E3UbiquitinLigase E3 Ubiquitin Ligase E3Ligand->E3UbiquitinLigase binds to TargetProtein->TernaryComplex E3UbiquitinLigase->TernaryComplex Ubiquitination POI Ubiquitination TernaryComplex->Ubiquitination leads to Degradation Proteasomal Degradation of POI Ubiquitination->Degradation targets for

References

An In-Depth Technical Guide to m-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with nine repeating ethylene (B1197577) glycol units (m-PEG9-azide), a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Structure

This compound is a hydrophilic molecule featuring a terminal methoxy (B1213986) group and an azide (B81097) functional group. The PEG chain enhances solubility and biocompatibility, while the azide group enables highly specific and efficient conjugation through "click chemistry" reactions.

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₃₉N₃O₉
Molecular Weight 453.53 g/mol [1][2]
CAS Number 1354521-95-1[1][2]
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-][1]
Purity > 96%

Chemical Structure

The structure of this compound consists of a methoxy-terminated polyethylene (B3416737) glycol chain with nine ethylene oxide units, capped with an azide group.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification prep_alkyne Prepare Alkyne-Molecule Stock Solution mix_reagents Combine Alkyne-Molecule and this compound prep_alkyne->mix_reagents prep_azide Prepare this compound Stock Solution prep_azide->mix_reagents prep_cu Prepare CuSO₄ Stock Solution premix_catalyst Premix CuSO₄ and THPTA prep_cu->premix_catalyst prep_ligand Prepare THPTA Stock Solution prep_ligand->premix_catalyst prep_asc Prepare Sodium Ascorbate Stock Solution (Fresh) initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Copper-Ligand Complex to Reaction mix_reagents->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature (1-2 hours) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Final Product purify->analyze

References

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and applications of methoxy-poly(ethylene glycol)9-azide (m-PEG9-azide), a versatile heterobifunctional linker critical in modern drug development and bioconjugation. Its defined length, hydrophilicity, and reactive azide (B81097) terminus make it an invaluable tool for researchers developing advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) group at one terminus and an azide group at the other, connected by a nine-unit ethylene (B1197577) glycol chain. This structure imparts water solubility and biocompatibility, while the terminal azide group allows for highly specific "click chemistry" reactions.[1][2]

The azide functionality is particularly advantageous due to its stability under a wide range of reaction conditions and its selective reactivity with alkyne-containing molecules.[3] This specificity is the foundation of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), which are widely used to form stable triazole linkages in complex biological systems.[4][5] These characteristics make this compound a popular choice for linking bioactive molecules to proteins, antibodies, or nanoparticles.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from commercially available methoxy-poly(ethylene glycol)9-alcohol (m-PEG9-OH). The hydroxyl group is first converted to a better leaving group, commonly a mesylate, which is then displaced by an azide ion.

Experimental Protocol: Two-Step Synthesis

Step 1: Mesylation of m-PEG9-OH

This procedure involves the reaction of m-PEG9-OH with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) (TEA), to form m-PEG9-mesylate.

  • Materials:

  • Procedure:

    • Dissolve m-PEG9-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5-2.0 equivalents) dropwise to the stirred solution.

    • Slowly add methanesulfonyl chloride (1.2-1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude m-PEG9-mesylate.

Step 2: Azidation of m-PEG9-mesylate

The mesylate intermediate is then converted to this compound via nucleophilic substitution with sodium azide (NaN₃).

  • Materials:

    • m-PEG9-mesylate

    • Sodium azide (NaN₃)

    • Anhydrous dimethylformamide (DMF) or ethanol

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude m-PEG9-mesylate (1 equivalent) in anhydrous DMF or ethanol.

    • Add sodium azide (3-5 equivalents) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or FTIR for the disappearance of the mesylate and the appearance of the azide.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the final product, this compound.

    • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary
ParameterTechniqueExpected ResultReference
Molecular Formula -C₁₉H₃₉N₃O₉
Molecular Weight -453.53 g/mol
¹H NMR NMRδ ≈ 3.38 (s, 3H, -OCH₃), 3.5-3.7 (m, 32H, PEG backbone), 3.39 (t, 2H, -CH₂-N₃)
¹³C NMR NMRδ ≈ 59.0 (-OCH₃), 70.0-71.0 (PEG backbone), 50.7 (-CH₂-N₃)
FTIR FTIR~2100 cm⁻¹ (strong, sharp, N₃ stretch), 2870 cm⁻¹ (C-H stretch), 1100 cm⁻¹ (C-O-C stretch)
Mass Spectrum ESI-MS[M+H]⁺ ≈ 454.28, [M+Na]⁺ ≈ 476.26Calculated
Detailed Methodologies

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The successful synthesis of this compound is confirmed by the appearance of a triplet at approximately 3.39 ppm, corresponding to the methylene (B1212753) protons adjacent to the azide group. The large multiplet between 3.5 and 3.7 ppm represents the repeating ethylene glycol units, and the singlet around 3.38 ppm is characteristic of the terminal methoxy group. The disappearance of the mesylate proton signal (around 3.0 ppm) from the intermediate is also a key indicator of a complete reaction.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbon attached to the azide group typically appears around 50.7 ppm. The carbons of the PEG backbone resonate in the 70.0-71.0 ppm region, and the methoxy carbon is observed at approximately 59.0 ppm.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique for identifying the azide functional group. The azide group exhibits a characteristic strong and sharp absorption band around 2100 cm⁻¹, which is absent in the spectrum of the starting material and the mesylate intermediate. Other significant peaks include the C-H stretching vibrations of the alkyl chain at approximately 2870 cm⁻¹ and the strong C-O-C ether stretch of the PEG backbone around 1100 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The expected mass-to-charge ratios ([M+H]⁺ and [M+Na]⁺) should be observed, confirming the successful synthesis of this compound with a molecular weight of 453.53 g/mol .

Visualizing Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start m-PEG9-OH mesylation Mesylation (MsCl, TEA, DCM) start->mesylation mesylate m-PEG9-mesylate mesylation->mesylate azidation Azidation (NaN₃, DMF) mesylate->azidation product Crude this compound azidation->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ftir FTIR Spectroscopy final_product->ftir ms Mass Spectrometry final_product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Synthesis and Characterization Workflow
Application in PROTACs: A Representative Signaling Pathway

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The following diagram illustrates the general mechanism of action for a PROTAC targeting a protein of interest (POI) for degradation.

G cluster_protac PROTAC-mediated Protein Degradation protac PROTAC (Warhead-Linker-E3 Ligase Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination ternary->ubiquitination Ubiquitin Transfer ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation degradation->protac Recycled peptides Peptides degradation->peptides

General PROTAC Mechanism of Action

Conclusion

This compound is a well-defined and versatile chemical tool with significant applications in drug development and bioconjugation. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. The ability to precisely control the linkage of molecules via click chemistry makes this compound an essential component in the design of next-generation therapeutics, including PROTACs and ADCs, which offer the potential for highly targeted and effective treatments for a range of diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility of m-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of m-PEG9-azide in various common laboratory solvents. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the effective handling and application of this versatile PEG linker. This guide includes a summary of qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Introduction to this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative that contains a methoxy-terminated PEG chain with nine ethylene (B1197577) glycol units and a terminal azide (B81097) group. The PEG chain imparts hydrophilicity, biocompatibility, and flexibility, while the azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions widely used for bioconjugation. Specifically, the azide can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. These characteristics make this compound a valuable tool in drug delivery, proteomics, and the development of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs). An understanding of its solubility is critical for its effective use in these applications.

Solubility of this compound

Qualitative Solubility Profile

Various suppliers of PEG-azide reagents consistently report a similar qualitative solubility profile. Generally, short-chain PEG-azides like this compound are soluble in a range of polar and some non-polar organic solvents. The hydrophilic nature of the polyethylene glycol backbone is a primary determinant of its solubility in aqueous media.

A summary of the qualitative solubility for PEG-azide compounds is presented in the table below.

Solvent ClassificationSolventSolubility Profile
Aqueous Water, Aqueous Buffers (e.g., PBS)Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetonitrileSoluble
Chlorinated Dichloromethane (DCM), ChloroformSoluble
Alcohols Ethanol, MethanolLess Soluble
Aromatic TolueneLess Soluble
Ethers Diethyl EtherInsoluble

This qualitative profile is based on information from various suppliers of PEG-azide reagents.

Quantitative Solubility Data

While a specific numerical value for the solubility of this compound is not consistently published, a technical data sheet for a generic "Methoxy PEG Azide" provides a useful quantitative reference.

SolventQuantitative SolubilitySource
Water> 10 mg/mLNanocs Inc. Technical Data Sheet[1]
Chloroform> 10 mg/mLNanocs Inc. Technical Data Sheet[1]
Dimethyl Sulfoxide (DMSO)> 10 mg/mLNanocs Inc. Technical Data Sheet[1]

It is important to note that the solubility can be influenced by factors such as temperature, the purity of the compound, and the presence of other solutes. For critical applications, it is recommended to experimentally determine the solubility under the specific conditions of use.

Experimental Protocols for Solubility Determination

For applications requiring precise concentrations, the experimental determination of this compound solubility is recommended. Both kinetic and thermodynamic solubility assays can be employed.

Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

Principle: A concentrated stock solution of the test compound in DMSO is incrementally added to an aqueous buffer. The concentration at which precipitation is first observed is determined, providing an estimate of the kinetic solubility.

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation: Analyze the wells for the presence of precipitate. This can be done visually, by measuring turbidity (nephelometry), or by UV-Vis spectrophotometry after filtration to remove any undissolved compound.[2][3]

  • Data Analysis: The highest concentration that does not show precipitation is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard."

Principle: An excess of the solid compound is equilibrated with the solvent of interest over an extended period. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Determine the concentration of this compound in the clear filtrate. As PEG-azides lack a strong chromophore, quantification can be achieved using methods such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides high sensitivity and specificity.

    • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Suitable for non-volatile analytes without a UV chromophore.

  • Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Thermodynamic Solubility Determination Workflow

G A Add excess solid this compound to solvent B Equilibrate with agitation (24-72 hours at constant temperature) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify dissolved this compound (e.g., LC-MS, HPLC-CAD) D->E F Determine Thermodynamic Solubility E->F

Caption: Workflow for determining the thermodynamic solubility of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst System A This compound Solution E Combine Reactants and Catalyst System A->E B Alkyne-functionalized Molecule B->E C Copper(I) Source (e.g., CuSO4 + Sodium Ascorbate) C->E D Ligand (optional) (e.g., TBTA, THPTA) D->E F Incubate at Room Temperature E->F G Purify Conjugate (e.g., Dialysis, Chromatography) F->G H Characterize Final Product G->H

Caption: General experimental workflow for a CuAAC "click chemistry" reaction.

Conclusion

This compound exhibits good solubility in aqueous solutions and common polar aprotic organic solvents, making it a versatile reagent for bioconjugation and drug delivery applications. While a precise, universally cited solubility value is not available, the provided qualitative and quantitative data serve as a reliable guide for its use. For applications demanding high precision, the detailed experimental protocols for kinetic and thermodynamic solubility determination will enable researchers to accurately characterize its behavior in their specific experimental systems. The illustrative workflows provide a clear visual guide for key applications of this important PEG linker.

References

An In-Depth Technical Guide to m-PEG9-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action, quantitative data, and experimental protocols for m-PEG9-azide, a versatile reagent in the field of click chemistry. Its unique structure, combining a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) group, makes it an invaluable tool for bioconjugation, drug delivery, and materials science. The PEG linker enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic properties of conjugated molecules, while the azide group serves as a highly specific chemical handle for covalent modification.[1][2]

Core Mechanisms of Action

This compound participates in click chemistry primarily through two highly efficient and bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] The term "click chemistry" refers to reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and require simple reaction conditions with benign solvents.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between an azide (this compound) and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5] This reaction is not spontaneous and requires a copper(I) catalyst, which dramatically accelerates the rate by orders of magnitude compared to the uncatalyzed thermal reaction.

The mechanism proceeds through a catalytic cycle:

  • Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.

  • Cycloaddition: The azide's terminal nitrogen attacks the copper acetylide, leading to a six-membered copper-containing intermediate.

  • Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the stable triazole product.

  • Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to participate in another cycle.

In biological applications, the Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. Stabilizing ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to enhance catalyst stability, accelerate the reaction, and protect sensitive biomolecules from damage by reactive oxygen species.

CuAAC_Mechanism CuAAC Catalytic Cycle with this compound Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Intermediate Six-Membered Cu Intermediate Cu_Acetylide->Intermediate + Azide Azide This compound (R-N₃) Product 1,4-Triazole Product Intermediate->Product Rearrangement + H⁺ Product->Cu_I - Catalyst

CuAAC Catalytic Cycle with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the potential cytotoxicity of the copper catalyst in living systems, the SPAAC reaction was developed. This reaction proceeds without any metal catalyst, relying instead on the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

The mechanism is a direct [3+2] dipolar cycloaddition:

  • Activation via Strain: The geometric distortion of the alkyne bond within the cyclooctyne ring significantly lowers the activation energy of the reaction.

  • Concerted Cycloaddition: The this compound reacts directly with the strained alkyne in a concerted fashion to form a stable triazole product.

Because it eliminates the need for a cytotoxic catalyst, SPAAC is highly bioorthogonal and is the preferred method for click chemistry in live cells and organisms. However, the reaction kinetics are generally slower than CuAAC and are highly dependent on the specific strained alkyne used.

SPAAC_Mechanism SPAAC Reaction Mechanism Azide This compound (R-N₃) TS [3+2] Cycloaddition Transition State Azide->TS No Catalyst (Ring Strain) plus + Azide->plus StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->TS No Catalyst (Ring Strain) Product Triazole Product TS->Product plus->StrainedAlkyne

SPAAC Reaction Mechanism

Quantitative Data

While specific kinetic data for the this compound molecule is not extensively documented, the following tables summarize representative data for analogous short-chain PEGylated azides and related click chemistry reactions. This data provides a strong basis for estimating the performance of this compound in experimental design.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

The rate of SPAAC reactions is highly dependent on the strained alkyne, solvent, and temperature. The inclusion of a PEG linker has been shown to enhance reaction rates.

Strained AlkyneAzide PartnerConditionsRate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCN (PEGylated)2-azidoethanolHuman Blood Plasma, 20°C0.19 - 0.21
DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES Buffer, pH 7, 25°C0.55 - 1.22
DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS Buffer, pH 7, 25°C0.32 - 0.85
DBCO-PEG5-Herceptin1-azido-1-deoxy-β-D-glucopyranosideHEPES Buffer, pH 70.37 ± 0.00
DBCO-PEG5-Herceptin1-azido-1-deoxy-β-D-glucopyranosidePBS Buffer, pH 70.23 ± 0.00

Table 2: Reaction Efficiency and Conditions for CuAAC

CuAAC reactions are typically characterized by their high efficiency and rapid completion, often achieving quantitative yields under optimized conditions.

Alkyne PartnerAzide PartnerCatalyst SystemConditionsYield/EfficiencyReference(s)
Alkyne-derivatized peptideAzide-derivatized peptideCuSO₄, NaAscRoom Temp, 1 hrQuantitative
Poly-alkyne CalixareneO-acetyl-glucopyranoside azideCuSO₄, NaAscDMF, 24 hr96%
Benzyl AzidePhenylacetyleneCuIMolten PEG2000, 70°C91-97%
Alkyne-modified DNAAzide-functionalized labelCu(II)-TBTA, NaAscAqueous Buffer>95%

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in bioconjugation. Optimization may be required for specific substrates.

Protocol: CuAAC Conjugation to an Alkyne-Modified Protein

Objective: To conjugate this compound to a protein containing a terminal alkyne group.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄), 20 mM stock in water

  • THPTA ligand, 50 mM stock in water

  • Sodium Ascorbate (NaAsc), 100 mM stock in water (prepare fresh)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the alkyne-modified protein in PBS to a final concentration of 25-50 µM (e.g., 1-2 mg/mL for a 40 kDa protein).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water or DMSO.

    • Immediately before use, prepare a fresh 100 mM solution of Sodium Ascorbate in water.

  • Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ stock and the THPTA ligand stock in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let it sit for 1 minute.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order: a. The alkyne-protein solution. b. this compound to a final concentration of 2-5 fold molar excess over the protein. c. The premixed catalyst/ligand solution to a final Cu(I) concentration of 50-250 µM. d. Freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction by inverting the tube. Incubate at room temperature for 1-4 hours. Protect from light if working with fluorescent molecules.

  • Purification: Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.

  • Characterization: Confirm conjugation using methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays.

Protocol: SPAAC Conjugation to a DBCO-Labeled Antibody

Objective: To conjugate this compound to an antibody labeled with a DBCO (dibenzocyclooctyne) group.

Materials:

  • DBCO-labeled antibody

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system or appropriate spin filter for purification

Procedure:

  • Antibody Preparation: Prepare the DBCO-labeled antibody in PBS at a suitable concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a stock solution of this compound in water or DMSO.

  • Reaction Assembly: a. To the DBCO-labeled antibody solution, add this compound to a final concentration of 5-20 fold molar excess. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-48 hours. The optimal time depends on the reactivity of the specific DBCO reagent and the desired degree of labeling. Gentle end-over-end mixing is recommended.

  • Purification: Purify the conjugated antibody from excess this compound using size-exclusion chromatography (SEC) or a centrifugal concentrator with a molecular weight cutoff appropriate for the antibody.

  • Characterization: Analyze the final conjugate by UV-Vis spectroscopy (to determine the degree of labeling if the PEG reagent contains a chromophore), mass spectrometry, or SDS-PAGE.

Experimental_Workflow General Bioconjugation Workflow Start Start: Prepare Biomolecule (e.g., Alkyne-Protein) Prep_Reagents Prepare Reagents (this compound, Catalyst, etc.) Start->Prep_Reagents Reaction Assemble Reaction Mixture Prep_Reagents->Reaction Incubate Incubate (Room Temp or 4°C) Reaction->Incubate Purify Purify Conjugate (e.g., SEC, Desalting) Incubate->Purify Characterize Characterize Product (SDS-PAGE, MS, HPLC) Purify->Characterize End End: Purified Conjugate Characterize->End

General Bioconjugation Workflow

References

A Technical Guide to High-Purity m-PEG9-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of commercially available high-purity m-PEG9-azide, a versatile heterobifunctional linker crucial for advanced bioconjugation applications. Tailored for researchers, scientists, and professionals in drug development, this document details the technical specifications from various suppliers, experimental protocols for key applications, and safety and handling procedures.

Introduction to this compound

This compound, or methoxy-polyethylene glycol (9 units)-azide, is a chemical tool widely employed in bioconjugation, pharmaceutical development, and nanotechnology. Its structure comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units, providing excellent water solubility and biocompatibility, and a terminal azide (B81097) group. This azide functionality is a key component in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] These reactions are known for their high efficiency, specificity, and mild reaction conditions, making them ideal for conjugating molecules to sensitive biological entities such as proteins, peptides, and antibodies.[4]

The principal applications of this compound include the development of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and a cytotoxic payload, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target protein binder to an E3 ligase ligand.[1] The PEG spacer enhances the pharmacokinetic properties of the resulting conjugates, improving solubility, stability, and circulation time while reducing immunogenicity.

Commercial Suppliers and Technical Specifications

A variety of chemical suppliers offer high-purity this compound. The following tables summarize the technical data provided by prominent commercial sources to facilitate comparison.

Table 1: General Specifications of this compound from Commercial Suppliers

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Precise PEGAG-10331354521-95-1C₁₉H₃₉N₃O₉453.53>96%
BroadPharmVaries1354521-95-1 (and others)C₁₉H₃₉N₃O₉ (and others)453.53 (and others)≥98%
MedChemExpressHY-1333951354521-95-1C₁₉H₃₉N₃O₉453.53Not specified
Conju-ProbeCP-2118 (for Azido-PEG9-azide)1171122-72-7C₂₀H₄₀N₆O₉508.57>95%
Biopharma PEGVariesVariesVariesVaries≥95%

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form Colorless oil or solid
Solubility Soluble in water, DMSO, DMF, DCM, THF, acetonitrile
Storage Conditions Store at -20°C, keep dry and avoid sunlight
Shipping Conditions Ambient temperature

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for reproducible and successful bioconjugation. The primary analytical techniques used for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: Used to confirm the chemical structure of this compound. A challenge in the NMR analysis of PEG-azides is the potential overlap of the methylene (B1212753) protons adjacent to the azide group with the ¹³C satellite peaks of the main PEG backbone.

  • HPLC: Employed to determine the purity of the compound. Reversed-phase HPLC with a suitable detector (e.g., UV) is a common method.

While specific in-house protocols for quality control are proprietary to the suppliers, you can find representative spectra and chromatograms on the product pages of suppliers like BroadPharm.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry

This two-step protocol involves the initial modification of an antibody with an azide-functionalized linker, followed by the conjugation of an alkyne-containing payload via CuAAC.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (e.g., Azido-PEG9-NHS ester)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Azide Modification of the Antibody:

    • Prepare a fresh 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the azide-modified antibody using a desalting column equilibrated with PBS.

  • Click Chemistry Conjugation:

    • Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • To the azide-modified antibody, add a 3- to 5-fold molar excess of the alkyne-payload stock solution.

    • Add the premixed CuSO₄/THPTA solution to the antibody-payload mixture.

    • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) (final concentration ~5 mM).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess payload and reagents.

Protocol 2: PROTAC Synthesis using this compound

This protocol outlines the synthesis of a PROTAC by coupling an alkyne-functionalized ligand for a target protein with this compound, followed by conjugation to an E3 ligase ligand. This example assumes a final click chemistry step.

Materials:

  • Alkyne-functionalized target protein ligand ("Warhead-Alkyne")

  • This compound

  • E3 ligase ligand with a reactive handle (e.g., a carboxylic acid for amide bond formation)

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Anhydrous DMF or DMSO

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

  • Synthesis of the Azide-Linker-E3 Ligand Conjugate (if not starting with a pre-formed azide-E3 ligand):

    • This step will vary depending on the functional groups on the E3 ligase ligand and the desired linkage. The example here is for an amide bond formation.

    • Dissolve the E3 ligase ligand-COOH (1.0 eq) and an amine-PEG9-azide (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Final PROTAC Synthesis via Click Chemistry:

    • Dissolve the Warhead-Alkyne (1.0 eq) and the Azide-Linker-E3 Ligand conjugate (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

    • Prepare fresh aqueous solutions of sodium ascorbate (e.g., 1 M) and CuSO₄·5H₂O (e.g., 0.5 M).

    • Add sodium ascorbate (0.2 eq) to the reaction mixture, followed by the CuSO₄ solution (0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an appropriate workup and purify the final PROTAC by flash column chromatography or preparative HPLC.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_azide_modification Azide Modification cluster_click_conjugation Click Chemistry Conjugation antibody Antibody in Amine-Containing Buffer buffer_exchange Buffer Exchange (e.g., Desalting Column) antibody->buffer_exchange antibody_pbs Antibody in PBS (pH 7.4) buffer_exchange->antibody_pbs add_linker Add Azide-PEG-NHS (DMSO stock) antibody_pbs->add_linker incubation1 Incubate (RT, 1-2h) add_linker->incubation1 quench Quench Reaction (Tris Buffer) incubation1->quench purify1 Purify (Desalting Column) quench->purify1 azide_antibody Azide-Modified Antibody purify1->azide_antibody add_payload Add Alkyne-Payload azide_antibody->add_payload add_catalyst Add CuSO4/Ligand & Sodium Ascorbate add_payload->add_catalyst incubation2 Incubate (RT, 1-2h) add_catalyst->incubation2 purify2 Purify (SEC or Desalting) incubation2->purify2 final_adc Final ADC purify2->final_adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Synthesis_Workflow start Start Materials: Warhead-Alkyne & Azide-PEG9-E3 Ligand dissolve Dissolve Warhead-Alkyne and Azide-PEG9-E3 Ligand in Solvent start->dissolve prepare_reagents Prepare fresh solutions of Sodium Ascorbate and CuSO4 add_reagents Add Sodium Ascorbate and CuSO4 to reaction dissolve->add_reagents reaction Stir at Room Temperature (12-24 hours) add_reagents->reaction monitor Monitor Reaction Progress (LC-MS) reaction->monitor workup Aqueous Workup monitor->workup purification Purification by Chromatography (Flash or Prep-HPLC) workup->purification final_protac Final PROTAC purification->final_protac

Caption: Workflow for PROTAC Synthesis via Click Chemistry.

Safety, Handling, and Storage

This compound and related azide-containing compounds should be handled with care.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of any dusts or mists.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability. Avoid exposure to heat, light, and incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of waste materials according to local, state, and federal regulations. Azide compounds can be hazardous, and appropriate disposal procedures must be followed.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

References

The Cornerstone of Enhanced Drug Delivery: A Technical Guide to PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of PEGylation, a pivotal strategy in drug delivery. By covalently attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, PEGylation offers a powerful method to enhance their pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of the core concepts, quantitative data on its effects, detailed experimental protocols, and visual representations of key processes to serve as an essential resource for professionals in the field of drug development.

Core Principles of PEGylation

PEGylation is the process of attaching one or more PEG chains to a drug molecule, typically a protein, peptide, or small molecule.[1] This modification imparts several beneficial properties by altering the physicochemical characteristics of the parent molecule. The hydrophilic and flexible nature of the PEG polymer creates a hydrodynamic shield around the drug, leading to a range of pharmacological advantages.

The primary benefits of PEGylation include:

  • Prolonged Plasma Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[2] This allows for less frequent dosing, improving patient compliance.

  • Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an anti-drug antibody (ADA) response.

  • Enhanced Solubility and Stability: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[3] It also protects the drug from enzymatic degradation, enhancing its stability in biological environments.

  • Improved Pharmacokinetics: By altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, PEGylation can lead to more favorable pharmacokinetic properties.[4]

However, PEGylation also presents certain challenges that must be considered during drug development:

  • Potential for Reduced Bioactivity: The PEG chain can sterically hinder the interaction of the drug with its target receptor, potentially leading to a decrease in its biological activity. This necessitates a careful balance between the extent of PEGylation and the preservation of the drug's efficacy.

  • Immunogenicity of PEG: While generally considered non-immunogenic, there is evidence that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[5] This can result in accelerated clearance of the PEGylated drug and potential hypersensitivity reactions.

  • Manufacturing Complexity: The PEGylation process adds complexity to drug manufacturing, requiring precise control over the reaction conditions to ensure batch-to-batch consistency and a well-characterized product.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified by comparing the pharmacokinetic and physicochemical properties of the native drug to its PEGylated counterpart. The following tables summarize key data from studies on interferon, filgrastim, and the solubility of hydrophobic drugs.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferon-alpha2b

ParameterInterferon-alpha2b (non-PEGylated)Pegylated Interferon-alpha2bFold ChangeReference
Elimination Half-life (t½) ~4-5 hours~40-70 hours~10-fold increase
Mean Apparent Clearance ~231 mL/h/kg~22 mL/h/kg~10-fold decrease
Time to Maximum Concentration (Tmax) ~8-12 hours~15-44 hoursSustained absorption
Sustained Maximum Concentration Rapid decline48-72 hoursSignificantly prolonged

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Filgrastim vs. Pegfilgrastim

ParameterFilgrastim (non-PEGylated)Pegfilgrastim (PEGylated)Key DifferenceReference
Primary Elimination Route Renal excretionNeutrophil-mediated clearanceAltered clearance mechanism
Apparent Clearance ~40 mL/h/kg~11-14 mL/h/kgReduced clearance
Terminal Half-life ~3.5 hours~46-62 hours (in healthy volunteers)Significantly longer half-life
Dosing Frequency DailyOnce per chemotherapy cycleReduced dosing frequency
Duration of Severe Neutropenia (ANC <500/µL) after VDC chemotherapy 6 days (median)5.5 days (median)Comparable efficacy
Duration of Severe Neutropenia (ANC <500/µL) after IE chemotherapy 3.75 days (median)1.5 days (median)Trend towards shorter duration with pegfilgrastim

Table 3: Enhancement of Hydrophobic Drug Solubility by PEGylation

DrugPEG DerivativeFold Increase in SolubilityReference
Simvastatin PEG 12000 (in a 1:7 drug:carrier ratio solid dispersion)~3-fold increase in dissolution rate
Ketoprofen PEG 1000, 1500, 2000 (in solid dispersions)~7-fold increase in aqueous solubility
Domperidone PEG 8000 (in solid dispersion)~10-fold increase in solubility
Carbamazepine Blended with PEG 1500 in microspheresSignificantly increased release rate

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the development and characterization of PEGylated drugs.

NHS Ester-Mediated PEGylation of a Protein

This protocol describes a common method for PEGylating a protein using an N-Hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein to be PEGylated (e.g., Lysozyme)

  • mPEG-NHS ester (e.g., mPEG-succinimidyl carbonate)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

  • Analytical instruments for characterization (e.g., SDS-PAGE, SEC-MALS)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.

  • PEGylation Reaction: Add the activated PEG solution to the protein solution with gentle stirring. The molar ratio of PEG to protein will need to be optimized for the specific protein and desired degree of PEGylation, but a starting point is often a 5- to 20-fold molar excess of PEG.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS esters.

  • Purification: Remove unreacted PEG and purify the PEGylated protein using a suitable chromatography method.

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute before the smaller, un-PEGylated protein and free PEG.

    • Ion Exchange Chromatography (IEX): Separates molecules based on their charge. PEGylation can alter the surface charge of the protein, allowing for separation of different PEGylated species.

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation, purity, and integrity using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), and SEC-MALS.

Characterization of PEGylated Proteins by SEC-MALS

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute characterization of PEGylated proteins without the need for column calibration with standards.

Instrumentation:

  • HPLC or FPLC system with a size exclusion column suitable for the size range of the protein and its conjugates.

  • Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN or miniDAWN).

  • UV-Vis detector.

  • Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab).

  • Data acquisition and analysis software (e.g., Wyatt ASTRA).

Procedure:

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved for all detectors.

  • Detector Calibration and Normalization: Calibrate the MALS detector and normalize the UV and dRI detectors according to the manufacturer's instructions. This typically involves running a well-characterized standard (e.g., bovine serum albumin).

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 0.1-2 mg/mL). Filter the sample through a 0.1 or 0.22 µm filter to remove any aggregates.

  • Data Acquisition: Inject the sample onto the SEC column and collect data from the MALS, UV, and dRI detectors.

  • Data Analysis:

    • The ASTRA software will use the signals from the three detectors to perform a protein conjugate analysis.

    • The UV detector signal is proportional to the protein concentration.

    • The dRI detector signal is proportional to the total concentration of the conjugate (protein + PEG).

    • The MALS detector measures the light scattered by the molecules, which is proportional to their molar mass and concentration.

    • By knowing the dn/dc (refractive index increment) and UV extinction coefficient for both the protein and the PEG, the software can calculate the molar mass of the protein and the PEG components of the conjugate at each elution time point.

    • This allows for the determination of the degree of PEGylation (number of PEG chains per protein), the molar mass of the entire conjugate, and the detection of any aggregates or fragments.

ELISA for the Detection of Anti-PEG Antibodies

This protocol outlines a sandwich ELISA for the detection and quantification of anti-PEG antibodies in biological samples.

Materials:

  • PEGylated protein for coating (e.g., PEG-BSA) or a reactive PEG for covalent plate coating.

  • High-binding 96-well ELISA plates.

  • Coating Buffer (e.g., PBS, pH 7.4).

  • Blocking Buffer (e.g., 1% BSA or non-fat dry milk in PBS).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Patient serum or plasma samples.

  • Detection Antibody: HRP-conjugated anti-human IgG or IgM.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 2 N H₂SO₄).

  • Plate reader.

Procedure:

  • Plate Coating: Coat the wells of the ELISA plate with the PEGylated protein (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate as described in step 2.

  • Sample Incubation: Add diluted patient serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection Antibody Incubation: Add the HRP-conjugated anti-human IgG or IgM to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader. The intensity of the color is proportional to the amount of anti-PEG antibody present in the sample.

Visualizing Core Concepts in PEGylation

The following diagrams, generated using the DOT language, illustrate key processes and relationships in PEGylation.

PEGylation_Process cluster_reactants Reactants cluster_reaction PEGylation Reaction cluster_purification Purification cluster_product Final Product Therapeutic_Molecule Therapeutic Molecule (Protein, Peptide, etc.) Covalent_Bonding Covalent Bonding (Controlled pH, Temp) Therapeutic_Molecule->Covalent_Bonding Activated_PEG Activated PEG (e.g., PEG-NHS) Activated_PEG->Covalent_Bonding Chromatography Chromatography (SEC, IEX) Covalent_Bonding->Chromatography Reaction Mixture PEGylated_Drug PEGylated Drug Chromatography->PEGylated_Drug Purified Conjugate

Caption: Workflow of the PEGylation process from reactants to the final purified product.

Stealth_Effect The 'Stealth Effect' of PEGylation cluster_unpegylated Un-PEGylated Nanoparticle cluster_pegylated PEGylated Nanoparticle Unpegylated_NP Nanoparticle Opsonin Opsonin Proteins Unpegylated_NP->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Recognition Clearance Clearance Macrophage->Clearance Phagocytosis & Clearance PEGylated_NP PEGylated Nanoparticle PEG_Layer Hydrated PEG Layer Macrophage_Evaded Macrophage PEGylated_NP->Macrophage_Evaded Evades Recognition Opsonin_Blocked Opsonin Proteins PEG_Layer->Opsonin_Blocked Steric Hindrance (Blocks Opsonization) Prolonged_Circulation Prolonged_Circulation Macrophage_Evaded->Prolonged_Circulation Reduced Clearance Drug_Development_Workflow cluster_discovery Discovery & Feasibility cluster_development Process Development cluster_characterization Characterization cluster_preclinical Preclinical Studies A1 Candidate Drug Selection A2 PEGylation Strategy (PEG size, linker) A1->A2 B1 Reaction Optimization A2->B1 B2 Purification Process B1->B2 B3 Analytical Method Development B2->B3 C1 Physicochemical Analysis (SEC-MALS) B3->C1 C2 In Vitro Bioactivity Assay C1->C2 D1 Pharmacokinetics (in vivo) C2->D1 D2 Toxicology & Immunogenicity D1->D2

References

The Strategic Application of m-PEG9-azide in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven protein degradation. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.

Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. The inclusion of a PEG chain can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, a crucial factor for their administration and bioavailability. This guide focuses on the specific applications of m-PEG9-azide, a nine-unit PEG linker featuring a terminal azide (B81097) group, in the development of next-generation protein degraders.

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a bifunctional linker that serves as a cornerstone for the modular synthesis of PROTACs. Its structure consists of a nine-unit PEG chain, which imparts flexibility and hydrophilicity, and a terminal azide (N₃) group. This azide functionality is particularly valuable as it enables the use of "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

The most common click chemistry reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the covalent ligation of the azide-terminated PEG linker to a corresponding alkyne-functionalized ligand (either for the POI or the E3 ligase) with high yield and functional group tolerance under mild conditions. This modular approach greatly facilitates the rapid synthesis of PROTAC libraries with varying linker lengths, attachment points, or ligand combinations to optimize degradation activity.

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved through a catalytic cycle involving the formation of a key ternary complex.

PROTAC Signaling Pathway cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Releases Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->TernaryComplex Recruited Ub Ubiquitin (Ub) Ub->E1 Activates Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

PROTAC-mediated protein degradation pathway.

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.

The Impact of Linker Properties on PROTAC Performance

The choice of linker is a critical optimization step in PROTAC design. The length, flexibility, and polarity of the linker, such as that provided by a PEG9 chain, have a profound impact on the molecule's overall performance.

Solubility and Permeability

A significant challenge in PROTAC development is their large molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers, including the nine-unit chain of this compound, are incorporated to mitigate these issues. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's solubility in aqueous environments.

The effect on cell permeability is more complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation. This "chameleonic" behavior can shield the polar surface area, creating a more compact and less polar structure that is better able to traverse the cell membrane. However, excessive PEGylation can also reduce cellular uptake, making linker length optimization crucial.

Ternary Complex Formation and Degradation Efficacy

The length of the linker is paramount for the formation of a stable and productive ternary complex. A linker that is too short may cause steric clashes, preventing the POI and E3 ligase from binding simultaneously. Conversely, a linker that is too long may result in a non-productive complex where the necessary protein-protein interactions for ubiquitination do not occur.

Systematic studies have shown that degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) are highly dependent on linker length. The optimal length varies for each specific POI and E3 ligase pair.

PROTAC TargetLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
ERα PEG12~20>95%
PEG16~5>95%
PEG19~100~80%
TBK1 Alkyl/Ether< 12No Degradation-
Alkyl/Ether21396%
Alkyl/Ether2929276%
BTK PEG18~6>90%

Note: The data presented is illustrative of the principle of linker length optimization and is compiled from various sources. Specific values are target- and cell-line dependent. Data for a specific PEG9-containing PROTAC is not publicly available.

Experimental Protocols

The development of a PROTAC involves a systematic workflow of synthesis followed by rigorous biological evaluation.

General Workflow for PROTAC Development

PROTAC Development Workflow cluster_0 Synthesis Phase cluster_1 Evaluation Phase A POI Ligand (Alkyne-functionalized) F Click Chemistry (CuAAC) POI-Alkyne + E3-PEG9-azide A->F B E3 Ligase Ligand D Couple E3 Ligand to this compound (e.g., amide bond) B->D C This compound C->D E E3-PEG9-azide Intermediate D->E E->F G Purify Final PROTAC (HPLC) F->G H Western Blot (Degradation Assay) G->H J Cell Viability Assay (e.g., MTT/MTS) G->J L Ternary Complex Assays (SPR, FRET, ITC) G->L I Determine DC₅₀ / Dₘₐₓ H->I K Determine IC₅₀ J->K M Assess Cooperativity L->M

References

Methodological & Application

Application Notes and Protocols for m-PEG9-azide Click Chemistry in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG9-azide for the targeted labeling of proteins via click chemistry. This document outlines the fundamental principles of both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) alkyne-azide cycloaddition reactions, offering detailed experimental protocols for each. Furthermore, it presents quantitative data to compare these methods, workflows for advanced applications in drug development, and a discussion of purification and analysis techniques for PEGylated proteins.

Introduction to this compound and Click Chemistry

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) reagent containing nine ethylene (B1197577) glycol units and terminating in an azide (B81097) group. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the labeled protein. The terminal azide group is a bioorthogonal handle that specifically reacts with an alkyne group through "click chemistry". This reaction is highly efficient, selective, and biocompatible, making it a powerful tool for protein modification in complex biological systems.[1]

There are two primary forms of click chemistry used for protein labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the formation of a stable triazole linkage between a terminal alkyne and an azide.[2][3] It is known for its high reaction rates and yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[3] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and organisms.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the potential for catalyst-induced toxicity. The following tables summarize key quantitative parameters to aid in experimental design.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Required Yes (Copper (I))No[3]
Reaction Rate Very FastFast
Biocompatibility Potentially cytotoxic, requires ligands (e.g., THPTA) for in vivo applicationsGenerally considered highly biocompatible for in vivo use
Specificity HighHigh, but potential for off-target reactions with thiols
ApplicationMethodReported Protein Identification/Labeling EfficiencyReference(s)
O-GlcNAc ProteomicsCuAAC (Biotin-Diazo-Alkyne)229 putative O-GlcNAc modified proteins identified
O-GlcNAc ProteomicsSPAAC (Biotin-DIBO-Alkyne)188 proteins with O-GlcNAc modification identified
In-gel FluorescenceSPAAC (sulfo-Cyanine3 DBCO)High fluorescent intensity with azide-labeled proteins

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing a terminal alkyne with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (for dissolving reagents if necessary)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) and this compound (5-20 molar excess over the protein).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

  • Initiate the Reaction: Add the CuSO4/THPTA premix to the protein/azide mixture to a final copper concentration of 0.1-1 mM.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the PEGylated protein using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted this compound and catalyst components.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol details the copper-free labeling of a protein containing a strained alkyne (e.g., DBCO) with this compound.

Materials:

  • Strained alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (for dissolving reagents if necessary)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the strained alkyne-modified protein (final concentration 1-10 mg/mL) and this compound (2-10 molar excess over the protein).

  • Incubation: Gently mix the reaction and incubate at 37°C for 4-12 hours. The reaction can also be performed at room temperature or 4°C with a longer incubation time.

  • Purification: Purify the PEGylated protein using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted this compound.

Mandatory Visualizations

experimental_workflow cluster_modification Protein Modification cluster_pegylation PEGylation via Click Chemistry cluster_purification Purification & Analysis protein Protein of Interest alkyne_protein Alkyne-Modified Protein protein->alkyne_protein Introduce Alkyne Group click_reaction Click Reaction (CuAAC or SPAAC) alkyne_protein->click_reaction mPEG9_azide This compound mPEG9_azide->click_reaction peg_protein PEGylated Protein click_reaction->peg_protein purification Purification (e.g., SEC, IEX) peg_protein->purification analysis Analysis (SDS-PAGE, MS) purification->analysis

Caption: Experimental workflow for protein PEGylation using this compound click chemistry.

adc_workflow cluster_antibody_mod Antibody Modification cluster_linker_drug Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_application Application antibody Monoclonal Antibody alkyne_antibody Alkyne-Modified Antibody antibody->alkyne_antibody Introduce Alkyne click_reaction Click Reaction alkyne_antibody->click_reaction mPEG9_azide This compound linker_payload m-PEG9-Drug Conjugate mPEG9_azide->linker_payload drug Cytotoxic Drug drug->linker_payload linker_payload->click_reaction adc Antibody-Drug Conjugate click_reaction->adc purification Purification & Characterization adc->purification targeting Targeted Cancer Therapy purification->targeting

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using a this compound linker.

signaling_pathway cluster_ecm Extracellular cluster_icm Intracellular peg_protein PEGylated Therapeutic Protein (via this compound click chemistry) receptor Cell Surface Receptor peg_protein->receptor Binding cascade_start Signal Transduction Cascade Initiation receptor->cascade_start kinase1 Kinase 1 cascade_start->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Altered Gene Expression nucleus->gene_expression Transcription cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A generic signaling pathway initiated by a PEGylated therapeutic protein.

Applications in Drug Development

The versatility of this compound click chemistry lends itself to numerous applications in drug development, including:

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a hydrophilic linker to attach a cytotoxic drug to a monoclonal antibody. This approach allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity. The click chemistry reaction enables precise control over the drug-to-antibody ratio (DAR).

  • Targeted Liposomal Drug Delivery: The surface of liposomes can be functionalized with this compound. Subsequently, targeting ligands such as antibodies, peptides, or small molecules containing an alkyne group can be "clicked" onto the liposome (B1194612) surface. This strategy enhances the accumulation of the drug-loaded liposomes at the desired site of action.

  • Improving Pharmacokinetics of Protein Therapeutics: PEGylation of therapeutic proteins can increase their hydrodynamic size, leading to reduced renal clearance and an extended circulating half-life. The use of a monodisperse PEG linker like this compound ensures the production of a more homogeneous PEGylated protein product.

Purification and Analysis of PEGylated Proteins

Following the click chemistry reaction, it is crucial to purify the PEGylated protein from unreacted PEG reagent, catalyst (in the case of CuAAC), and unmodified protein.

Purification Methods:

  • Size-Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent.

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate proteins based on their hydrophobicity, which may be altered upon PEGylation.

Analytical Techniques:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher molecular weight indicates successful conjugation.

  • Mass Spectrometry (MS): MS is a powerful tool for confirming the identity of the PEGylated protein and determining the precise mass increase, which corresponds to the number of attached PEG chains.

  • UV-Vis Spectroscopy: If the attached PEG-azide or alkyne contains a chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.

  • ELISA: Enzyme-linked immunosorbent assay can be used to confirm that the biological activity and binding affinity of the protein (e.g., an antibody) are retained after PEGylation.

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile platform for the precise and efficient labeling of proteins. The choice between CuAAC and SPAAC allows for flexibility in experimental design, catering to both in vitro and in vivo applications. The detailed protocols and comparative data presented in these application notes are intended to guide researchers, scientists, and drug development professionals in the successful implementation of this powerful bioconjugation technique.

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using m-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2][3][4] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[5] Polyethylene glycol (PEG) linkers, such as m-PEG9-azide, have gained prominence in ADC development due to their ability to enhance solubility, reduce aggregation, and improve the overall pharmacological properties of the conjugate.

The this compound linker features a nine-unit PEG chain that provides hydrophilicity and a terminal azide (B81097) group for conjugation via "click chemistry". Click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for attaching the linker-payload complex to the antibody without the need for a cytotoxic copper catalyst. This two-step conjugation strategy involves first modifying the antibody with a strained alkyne, such as dibenzocyclooctyne (DBCO), followed by the reaction with the this compound-functionalized payload.

Key Advantages of this compound in ADC Synthesis:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for ADC aggregation and improving solubility.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and improved tumor accumulation.

  • Biocompatible Conjugation: The use of SPAAC for conjugation avoids the use of copper catalysts, which can be toxic to cells and potentially compromise the integrity of the antibody.

  • High Reaction Efficiency and Specificity: Click chemistry provides a rapid and highly selective reaction, ensuring efficient conjugation with minimal off-target reactions.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of an ADC using this compound and SPAAC chemistry. The overall workflow consists of three main stages:

  • Modification of the antibody with a DBCO-NHS ester.

  • Conjugation of the DBCO-modified antibody with an this compound-payload construct.

  • Purification and characterization of the final ADC.

Protocol 1: Antibody Modification with DBCO-NHS Ester

This protocol describes the modification of a monoclonal antibody (mAb) with a DBCO-NHS ester to introduce the strained alkyne handle for click chemistry.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of primary amine-containing buffers (like Tris) and stabilizing proteins (like BSA). If necessary, perform a buffer exchange into PBS, pH 7.4. Adjust the antibody concentration to 1-10 mg/mL.

  • DBCO-NHS Ester Stock Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10-20% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the concentration of the purified DBCO-modified antibody using a protein assay (e.g., BCA assay). The degree of labeling (DOL), or the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm and 309 nm.

Protocol 2: ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the conjugation of the this compound-functionalized payload to the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody

  • This compound-payload construct

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • This compound-payload Preparation: The this compound linker is first conjugated to the cytotoxic payload. This is typically done through a separate synthesis step where a reactive group on the payload (e.g., an amine or carboxyl group) is coupled to a corresponding reactive group on the this compound linker. For this protocol, it is assumed that the this compound-payload construct is already synthesized and purified.

  • SPAAC Reaction: In a reaction tube, combine the DBCO-modified antibody with a 2-4 fold molar excess of the this compound-payload construct.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing. The reaction can also be performed for 3-4 hours at room temperature.

  • Purification: Purify the resulting ADC to remove unreacted this compound-payload and other small molecules. This can be achieved using size-exclusion chromatography (SEC) or dialysis.

Protocol 3: ADC Characterization

This protocol outlines the key analytical methods for characterizing the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species in an ADC preparation. The addition of the hydrophobic drug-linker changes the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Materials:

  • HIC column (e.g., Tosoh Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0

  • Mobile Phase B: 25 mM NaH2PO4/Na2HPO4, pH 6.0 with 25% isopropanol (B130326) (v/v)

Procedure:

  • Sample Preparation: Dilute the purified ADC sample in Mobile Phase A.

  • Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the ADC sample and elute with a linear gradient from Mobile Phase A to Mobile Phase B.

  • Data Analysis: Monitor the absorbance at 280 nm. The different peaks in the chromatogram correspond to ADC species with different DAR values (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative peak areas of the different species.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

SEC is used to determine the purity of the ADC and to quantify the amount of aggregation.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0

Procedure:

  • Chromatography: Equilibrate the SEC column with the mobile phase. Inject the ADC sample.

  • Data Analysis: Monitor the absorbance at 280 nm. The main peak corresponds to the monomeric ADC, while any earlier eluting peaks represent aggregates. The percentage of monomer can be calculated from the peak areas.

3. Mass Determination by Mass Spectrometry (MS)

MS analysis can be used to confirm the identity and integrity of the ADC and to determine the DAR.

Procedure:

  • The ADC sample is typically deglycosylated and may be reduced to separate the light and heavy chains before analysis by LC-MS.

  • The mass of the unconjugated and conjugated antibody chains is determined, and the DAR can be calculated from the mass shift.

Data Presentation

The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.

Table 1: Summary of ADC Synthesis Parameters

ParameterTypical Value/RangeReference
Molar excess of DBCO-NHS ester for antibody modification10-30 fold
Molar excess of azide-payload for SPAAC reaction1.5-5 fold
Reaction time for antibody modification60 minutes
Reaction time for SPAAC4-12 hours

Table 2: Characterization of a Hypothetical ADC (Trastuzumab-PEG9-MMAE)

Analytical MethodParameterResult
HIC-HPLCAverage DAR3.8
DAR05%
DAR220%
DAR450%
DAR620%
DAR85%
SEC-HPLCMonomer Purity>98%
Aggregates<2%
Mass SpectrometryIntact Mass (DAR4)~154 kDa

Visualizations

ADC_Synthesis_Workflow cluster_0 Antibody Modification cluster_1 Payload Preparation cluster_2 ADC Conjugation (SPAAC) cluster_3 Purification & Characterization Antibody Antibody DBCO-Antibody DBCO-Antibody Antibody->DBCO-Antibody + DBCO-NHS Ester DBCO-NHS_Ester DBCO-NHS_Ester ADC ADC DBCO-Antibody->ADC + Azide-PEG9-Payload DBCO-Antibody->ADC Payload Payload Azide-PEG9-Payload Azide-PEG9-Payload Payload->Azide-PEG9-Payload + this compound This compound This compound Azide-PEG9-Payload->ADC Purified_ADC Purified_ADC ADC->Purified_ADC Purification Analysis Analysis Purified_ADC->Analysis Characterization (DAR, Purity)

Caption: Overall workflow for ADC synthesis using this compound.

SPAAC_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction DBCO_Antibody Antibody-DBCO Triazole_Linkage DBCO_Antibody->Triazole_Linkage Azide_Payload N3-PEG9-Payload Azide_Payload->Triazole_Linkage ADC ADC Triazole_Linkage->ADC

Caption: Schematic of the SPAAC reaction for ADC formation.

HIC_Separation ADC_Mixture ADC Mixture HIC_Column HIC Column (Hydrophobic Stationary Phase) ADC_Mixture->HIC_Column Load in High Salt Separated_Species DAR 0 DAR 2 DAR 4 DAR 6 DAR 8 HIC_Column->Separated_Species Elute with Decreasing Salt Gradient

Caption: Principle of ADC separation by HIC-HPLC.

References

A Step-by-Step Guide to m-PEG9-azide Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences. A widely employed strategy in this field is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs. PEGylation enhances the therapeutic properties of these molecules by improving solubility, increasing stability against enzymatic degradation, reducing immunogenicity, and extending their circulation half-life.[1]

This document provides a detailed guide to bioconjugation using m-PEG9-azide, a monofunctional PEG reagent. The "m" in this compound stands for methoxy (B1213986), indicating that one end of the nine-unit polyethylene glycol chain is capped with a methoxy group, rendering it inert.[2][] The other end terminates in a highly reactive azide (B81097) group (-N₃), which is central to its utility in "click chemistry."

The azide group's stability and high selectivity make it ideal for forming stable covalent bonds under mild conditions.[4] Specifically, this compound is a prime reagent for two powerful bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are pivotal in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[5]

This guide will provide detailed protocols for both CuAAC and SPAAC reactions involving this compound, a quantitative comparison of these two methods, and an overview of their application in targeted drug delivery, particularly in the context of ADCs.

Core Concepts: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is critical and depends on the specific application, particularly the biological context. Both reactions result in a stable triazole linkage but differ in their requirements and characteristics.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join a terminal alkyne with an azide. It is known for its very fast reaction kinetics and high yields. However, the cytotoxicity of the copper catalyst can be a significant drawback, especially in applications involving live cells or in vivo systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst. This makes SPAAC highly biocompatible and suitable for live-cell imaging and in vivo applications. While generally slower than CuAAC, the development of new cyclooctynes continues to improve reaction rates.

Quantitative Comparison of CuAAC and SPAAC
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.High, copper-free and suitable for live systems.
Reaction Kinetics Very fast (minutes to a few hours).Fast, but generally slower than CuAAC.
Second-Order Rate Constant 10⁴ - 10⁵ M⁻¹s⁻¹10⁻¹ - 10¹ M⁻¹s⁻¹ (can vary significantly with cyclooctyne)
Reactants Terminal alkynes are stable and readily available.Strained cyclooctynes can be less stable and more complex to synthesize.
Byproducts Potential for reactive oxygen species (ROS) generation.Generally clean with minimal byproducts.
Regioselectivity Forms the 1,4-disubstituted triazole exclusively.Can form a mixture of regioisomers.

Experimental Workflow for Bioconjugation

The general workflow for this compound bioconjugation involves the preparation of the azide- and alkyne-functionalized molecules, followed by the click chemistry reaction and subsequent purification of the conjugate.

G cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification & Analysis A Molecule A (e.g., Protein, Antibody) D Click Chemistry Reaction (CuAAC or SPAAC) A->D B This compound B->D C Molecule B (e.g., Drug, Fluorophore) with Alkyne/DBCO C->D E Purification of Conjugate (e.g., SEC, Dialysis) D->E F Characterization (e.g., SDS-PAGE, Mass Spec) E->F

Caption: General experimental workflow for this compound bioconjugation.

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to this compound.

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL in PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 1 M in water)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add this compound stock solution to achieve a final molar excess of 10-20 fold over the protein. The final DMSO concentration should be below 10%.

    • Add aminoguanidine solution to a final concentration of 25 mM to scavenge deleterious ascorbate byproducts.

  • Catalyst Preparation:

    • In a separate tube, prepare the copper-ligand premix. Add the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio (ligand to copper). Vortex briefly.

  • Initiate Reaction:

    • Add the copper-ligand premix to the protein-azide mixture to a final copper concentration of 100-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction by inverting the tube. If necessary, briefly vortex and spin down.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG-azide, copper catalyst, and other small molecules.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the attached PEG. Confirm the conjugation by mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of an azide-containing biomolecule (prepared with this compound) to a DBCO-functionalized molecule.

Materials:

  • Azide-modified biomolecule (e.g., protein functionalized with this compound) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester conjugated to a small molecule or protein)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants:

    • Ensure the azide-modified biomolecule is in a buffer free of competing azides (e.g., sodium azide).

    • Dissolve the DBCO-functionalized molecule in DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule.

    • Add the DBCO-functionalized molecule stock solution to achieve a final molar excess of 3-10 fold over the azide-modified biomolecule. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours. For slower reactions or sensitive biomolecules, the incubation can be carried out at 4°C for 12-24 hours. The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another appropriate method to remove the excess DBCO-reagent.

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE and mass spectrometry to confirm successful conjugation.

Application in Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the synthesis of ADCs, which are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects the two. The PEG component of the linker can enhance the solubility and stability of the ADC.

The bioconjugation of the PEGylated linker to the antibody or the drug can be achieved via click chemistry. For instance, an antibody can be engineered to contain an alkyne-bearing unnatural amino acid, which can then be conjugated to an azide-functionalized linker-drug component.

Signaling Pathway of Antibody-Drug Conjugate Action

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A ADC in Circulation (Antibody-PEG-Drug) C Tumor-Specific Antigen A->C 1. Binding B Tumor Cell D ADC-Antigen Complex C->D 2. Internalization E Endosome D->E F Lysosome E->F 3. Trafficking G Payload Release F->G 4. Lysosomal Degradation H Apoptosis G->H 5. Cell Death

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell through endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and enzymes degrade the antibody and/or the linker, releasing the cytotoxic payload. The released drug can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis (programmed cell death).

Conclusion

This compound is a versatile and powerful tool for bioconjugation, enabling the precise and efficient PEGylation of a wide range of biomolecules and therapeutic agents. The choice between CuAAC and SPAAC allows for flexibility in experimental design, accommodating both in vitro and in vivo applications. The detailed protocols and comparative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this compound bioconjugation strategies in their work, from basic research to the development of next-generation therapeutics like ADCs.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with m-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, bioimaging, and diagnostics. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to enhance the in vivo performance of nanoparticles. The covalent attachment of PEG chains, such as m-PEG9-azide, to a nanoparticle surface imparts a hydrophilic and biocompatible shield. This "stealth" coating can minimize non-specific protein adsorption (opsonization), reduce clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[1]

This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain with nine ethylene (B1197577) glycol units and a terminal azide (B81097) group. The PEG component provides the desirable physicochemical properties of PEGylation, while the azide moiety serves as a versatile chemical handle for subsequent bioconjugation via "click chemistry." Specifically, the azide group can readily and efficiently react with alkyne- or cyclooctyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. This allows for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes to the nanoparticle surface with high specificity and efficiency.

These application notes provide a comprehensive overview of the use of this compound for nanoparticle surface modification, including detailed experimental protocols, characterization techniques, and quantitative data analysis.

Principle of Surface Modification

The surface modification of nanoparticles with this compound typically involves the formation of a stable covalent bond between a reactive group on the nanoparticle surface and a complementary functional group on the this compound molecule. Common strategies include:

  • For Gold Nanoparticles (AuNPs): Thiol-terminated this compound can be readily attached to the surface of gold nanoparticles through the formation of a strong gold-thiol dative bond.

  • For Iron Oxide Nanoparticles (IONPs): The surface of IONPs is often first functionalized with amine or carboxyl groups. For instance, amine-functionalized IONPs can be reacted with an N-hydroxysuccinimide (NHS) ester-activated this compound to form a stable amide bond.

  • "Click" Chemistry Post-Modification: Once the nanoparticle is coated with this compound, the terminal azide groups provide a platform for the attachment of a wide array of molecules bearing a compatible alkyne functionality. This is a highly efficient and bioorthogonal reaction, meaning it can be performed in complex biological media without interfering with native biochemical processes.

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with Thiol-m-PEG9-azide

This protocol describes the modification of citrate-stabilized AuNPs with a thiol-terminated this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • Thiol-m-PEG9-azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Preparation of Thiol-m-PEG9-azide Solution: Prepare a stock solution of Thiol-m-PEG9-azide in nuclease-free water at a concentration of 1 mg/mL.

  • PEGylation Reaction:

    • To the citrate-stabilized AuNP solution, add the Thiol-m-PEG9-azide solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point, but this may require optimization depending on the nanoparticle size and desired PEG density.

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing excess, unbound PEG linker.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unreacted reagents.

  • Storage: Resuspend the final purified this compound functionalized AuNPs in an appropriate buffer (e.g., PBS) and store at 4°C.

Protocol 2: Surface Modification of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)

This protocol details the conjugation of this compound to IONPs that have been previously functionalized with primary amine groups.

Materials:

  • Amine-functionalized iron oxide nanoparticles (IONPs)

  • This compound-NHS ester

  • Anhydrous dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Magnetic separator

Procedure:

  • Dispersion of IONPs: Disperse the amine-functionalized IONPs in anhydrous DMF to a concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogeneous suspension.

  • Conjugation Reaction:

    • Add this compound-NHS ester to the IONP suspension. A 5- to 10-fold molar excess of the PEG linker relative to the estimated surface amine groups is recommended.

    • Add DIPEA to the reaction mixture to act as a non-nucleophilic base.

    • Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.

  • Purification of Azido-PEG-IONPs:

    • Precipitate the functionalized IONPs by adding a non-solvent such as diethyl ether.

    • Use a magnetic separator to collect the nanoparticles.

    • Wash the nanoparticles extensively with DMF and then with a more volatile solvent like acetone (B3395972) to remove unreacted starting materials and byproducts.

    • Dry the purified nanoparticles under vacuum.

  • Storage: Store the dried this compound functionalized IONPs in a desiccator at room temperature.

Protocol 3: "Click" Chemistry Conjugation of an Alkyne-Modified Molecule to Azide-Functionalized Nanoparticles

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule to the this compound modified nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1 or 2)

  • Alkyne-containing molecule of interest (e.g., a fluorescent dye, a targeting peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I))

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in PBS or TBS.

    • Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.

  • Catalyst Preparation (prepare fresh):

    • Prepare a stock solution of CuSO4 in nuclease-free water (e.g., 100 mM).

    • Prepare a stock solution of sodium ascorbate in nuclease-free water (e.g., 500 mM).

    • If using, prepare a stock solution of THPTA in nuclease-free water (e.g., 100 mM).

  • Click Reaction:

    • To the nanoparticle/alkyne mixture, add the THPTA solution (if used), followed by the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2] A typical final concentration is 0.1 mM CuSO4 and 1 mM sodium ascorbate.[3]

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[3]

  • Purification:

    • Purify the functionalized nanoparticles using centrifugation, magnetic separation, or dialysis to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.

Characterization and Data Presentation

Thorough characterization of the modified nanoparticles is essential to confirm successful functionalization and to assess their physicochemical properties.

Parameter Technique Purpose Expected Outcome after this compound Modification
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To measure the size distribution of nanoparticles in solution.An increase in hydrodynamic diameter and a low PDI value indicating a stable, monodisperse suspension.
Surface Charge Zeta Potential MeasurementTo determine the surface charge of the nanoparticles, which is an indicator of colloidal stability.A shift in zeta potential towards neutral. For nanoparticles stabilized by steric hindrance from PEG, a value close to neutral does not necessarily indicate instability.
Morphology Transmission Electron Microscopy (TEM)To visualize the size and shape of the nanoparticle core.The core size and morphology should remain unchanged. The PEG layer is typically not visible under TEM.
Confirmation of PEGylation Fourier-Transform Infrared Spectroscopy (FTIR)To identify the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for the C-O-C ether stretch of the PEG backbone and the N3 stretch of the azide group.
Quantification of PEGylation Thermogravimetric Analysis (TGA)To determine the amount of PEG grafted onto the nanoparticle surface by measuring weight loss upon heating.A weight loss step corresponding to the degradation temperature of PEG allows for quantification of the grafted polymer.
Quantification of Azide Groups 1H NMR SpectroscopyTo quantify the number of azide groups on the PEGylated nanoparticles.Can be challenging due to overlapping signals, but methods involving derivatization to a triazole can provide clearer signals for quantification.[4]
Quantitative Data Summary

The following table provides a representative example of the changes in nanoparticle properties after surface modification with PEG.

Nanoparticle Type Modification State Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Gold NanoparticlesUnmodified (Citrate-capped)22.5 ± 1.20.25 ± 0.03-45.2 ± 3.1
Gold NanoparticlesThis compound Modified35.8 ± 2.10.18 ± 0.02-15.7 ± 2.5
Iron Oxide NanoparticlesUnmodified (Amine-functionalized)55.3 ± 4.50.31 ± 0.05+28.4 ± 2.9
Iron Oxide NanoparticlesThis compound Modified72.1 ± 5.30.24 ± 0.04+5.2 ± 1.8

Note: The data presented in this table are illustrative and actual values will vary depending on the specific nanoparticle system and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_bioconjugation Bioconjugation ('Click' Chemistry) cluster_characterization Characterization NP_core Nanoparticle Core (e.g., Au, Fe3O4) Conjugation Conjugation Reaction NP_core->Conjugation PEG_azide This compound PEG_azide->Conjugation Purification1 Purification (Centrifugation/Magnetic Separation) Conjugation->Purification1 Azide_NP Azide-Functionalized Nanoparticle Purification1->Azide_NP Click_reaction CuAAC or SPAAC Reaction Azide_NP->Click_reaction DLS DLS Azide_NP->DLS Zeta Zeta Potential Azide_NP->Zeta TEM TEM Azide_NP->TEM FTIR FTIR Azide_NP->FTIR Alkyne_mol Alkyne-Molecule (Drug, Ligand, etc.) Alkyne_mol->Click_reaction Purification2 Purification Click_reaction->Purification2 Final_conjugate Final Nanoparticle Conjugate Purification2->Final_conjugate Final_conjugate->DLS Final_conjugate->Zeta Final_conjugate->TEM Final_conjugate->FTIR

Caption: Experimental workflow for nanoparticle surface modification with this compound.

Cellular Uptake Pathway of PEGylated Nanoparticles

PEGylation is known to influence the cellular uptake of nanoparticles, often leading to internalization through energy-dependent endocytic pathways.

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEG_NP This compound Nanoparticle Clathrin_pit Clathrin-coated pit PEG_NP->Clathrin_pit Clathrin-mediated endocytosis Caveolae Caveolae PEG_NP->Caveolae Caveolae-mediated endocytosis Macropinocytosis Macropinocytosis PEG_NP->Macropinocytosis Endosome Early Endosome Clathrin_pit->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape Exocytosis Exocytosis Endosome->Exocytosis Recycling Lysosome->Cytosol Drug Release/ Degradation

Caption: Cellular uptake pathways of this compound modified nanoparticles.

Conclusion

The surface modification of nanoparticles with this compound offers a robust and versatile platform for the development of advanced nanomaterials for a wide range of biomedical applications. The protocols and characterization techniques outlined in these application notes provide a foundation for researchers to successfully functionalize their nanoparticles and tailor their properties for specific research and drug development goals. The ability to subsequently conjugate a variety of molecules via "click" chemistry makes this compound an invaluable tool in the field of nanomedicine.

References

Application Notes and Protocols for m-PEG9-azide Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. Benefits of PEGylation include improved solubility, increased stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life.[1] m-PEG9-azide is a monofunctional PEG reagent containing a terminal azide (B81097) group, which enables its conjugation to peptides through highly specific and efficient bioorthogonal "click chemistry" reactions.

This document provides detailed protocols for the two most common methods for conjugating this compound to peptides:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that utilizes a copper(I) catalyst to unite an azide with a terminal alkyne.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide, making it ideal for applications where copper toxicity is a concern.[4]

Chemical Conjugation Pathways

The conjugation of this compound to a peptide first requires the peptide to be functionalized with a complementary reactive group – either a terminal alkyne for CuAAC or a strained alkyne (like DBCO) for SPAAC.

cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mPEG9_azide_c This compound PEG_peptide_c PEGylated Peptide (Triazole Linkage) mPEG9_azide_c->PEG_peptide_c alkyne_peptide_c Alkyne-Modified Peptide alkyne_peptide_c->PEG_peptide_c Cu_catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Cu_catalyst->PEG_peptide_c mPEG9_azide_s This compound PEG_peptide_s PEGylated Peptide (Triazole Linkage) mPEG9_azide_s->PEG_peptide_s dbco_peptide_s DBCO-Modified Peptide dbco_peptide_s->PEG_peptide_s

Caption: Overview of CuAAC and SPAAC conjugation pathways.

General Experimental Workflow

The overall process for peptide PEGylation using this compound follows a structured workflow, from initial peptide modification to final product analysis.

start Start: Unmodified Peptide peptide_mod Peptide Modification (Incorporate Alkyne or DBCO) start->peptide_mod conjugation Click Chemistry Conjugation (CuAAC or SPAAC) with this compound peptide_mod->conjugation purification Purification (e.g., RP-HPLC) conjugation->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization final_product Final Product: Purified PEGylated Peptide characterization->final_product

Caption: General workflow for peptide PEGylation.

Data Presentation: Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific peptide, experimental constraints, and desired attributes of the final conjugate.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) is required.No metal catalyst needed.[4]
Biocompatibility Potential for cytotoxicity due to copper, which may require removal.Highly biocompatible, suitable for in vivo applications.
Reaction Rate Generally very fast with appropriate ligands.Kinetics are dependent on the specific strained alkyne used.
Typical Yield Often quantitative (>95%).High, but can be slightly lower than optimized CuAAC.
Reactants This compound + Terminal Alkyne -PeptideThis compound + Strained Alkyne (e.g., DBCO)-Peptide
Key Advantage High reaction efficiency and well-established protocols.Avoids copper toxicity, ideal for sensitive biological systems.

Table 1: Qualitative Comparison of CuAAC and SPAAC for Peptide Conjugation

Cyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer Conditions
sulfo-DBCO-amine0.32 - 1.22PBS (pH 7), HEPES (pH 7)
DBCO-PEG0.34HBS (pH 7.4)

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with Azide-Containing Peptides. Note: These values are for representative DBCO derivatives and provide an expectation of reaction performance.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a peptide containing a terminal alkyne group (e.g., propargylglycine).

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 50-100 mM in water, freshly prepared)

  • Copper ligand, e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol or 50 mM in water)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5

  • Solvent (if needed for solubility): DMSO or DMF

Procedure:

  • Peptide and PEG Preparation:

    • Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL (or a target molar concentration, e.g., 1 mM).

    • Dissolve the this compound in the reaction buffer or a minimal amount of DMSO. A 1.5 to 5-fold molar excess over the peptide is a good starting point.

  • Reagent Premix (optional but recommended):

    • In a separate microcentrifuge tube, premix the CuSO₄ and ligand solutions. For TBTA, a 1:5 copper-to-ligand ratio is common to protect the peptide and enhance the reaction.

  • Reaction Assembly:

    • In a reaction vessel, combine the alkyne-peptide solution and the this compound solution.

    • Add the premixed CuSO₄/ligand solution to the peptide/PEG mixture. The final concentration of copper is typically in the range of 100-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times that of the copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

    • Protect the reaction from light if using fluorescently tagged molecules.

  • Purification:

    • Purify the PEGylated peptide from excess reagents and catalyst using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • A C18 column is often suitable for peptide purification.

    • Use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the PEGylated peptide should correspond to the sum of the peptide mass and the mass of the this compound moiety.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of this compound to a peptide functionalized with a DBCO group.

Materials:

  • DBCO-modified peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents.

Procedure:

  • Peptide and PEG Preparation:

    • Dissolve the DBCO-modified peptide in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of this compound in the reaction buffer or a minimal amount of DMSO.

  • Reaction Assembly:

    • Combine the DBCO-peptide solution and the this compound solution in a reaction vessel. A 1.5 to 3-fold molar excess of this compound is typically sufficient.

  • Incubation:

    • Gently mix the components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification:

    • Remove excess, unreacted this compound and purify the PEGylated peptide using RP-HPLC as described in the CuAAC protocol.

  • Characterization:

    • Analyze the purified product by mass spectrometry to confirm successful conjugation and assess purity.

Conclusion

The conjugation of this compound to peptides via click chemistry offers a powerful and versatile approach for developing next-generation peptide therapeutics. CuAAC provides a highly efficient and rapid method, while SPAAC offers a biocompatible alternative for applications sensitive to copper. The choice of method should be guided by the specific requirements of the peptide and the intended application. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these conjugation strategies.

References

Quantitative Analysis of m-PEG9-azide Conjugation Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of m-PEG9-azide conjugation efficiency. The following sections outline the experimental workflows, analytical methodologies, and data interpretation required for successful conjugation and characterization.

Introduction to this compound Conjugation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics such as peptides, proteins, and small molecules. The use of this compound facilitates highly specific and efficient conjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] These bioorthogonal reactions are highly selective and proceed under mild conditions, making them ideal for creating well-defined conjugates.[2]

The efficiency of the conjugation reaction is a critical parameter to control, as it directly impacts the purity, activity, and overall efficacy of the final product. Therefore, robust analytical methods are required to quantify the degree of PEGylation.

Experimental Workflow for this compound Conjugation

The general workflow for conjugating this compound to an alkyne-containing molecule and subsequently analyzing the reaction efficiency is depicted below. This process involves the initial conjugation reaction, followed by purification and analysis of the resulting product.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Reagents Prepare this compound and Alkyne-Molecule Conjugation Perform Click Chemistry (CuAAC or SPAAC) Reagents->Conjugation Purification Purify Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Analysis Quantitative Analysis (HPLC, MS, etc.) Purification->Analysis Result Result Analysis->Result Determine Conjugation Efficiency

Caption: General workflow for this compound conjugation and analysis.

Protocols for this compound Conjugation

The following protocols describe the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating this compound to an alkyne-functionalized molecule, such as a peptide.

Materials
  • This compound

  • Alkyne-functionalized molecule (e.g., peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable copper ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other non-amine containing buffer.

  • Quenching solution (e.g., 50 mM EDTA)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Protocol for CuAAC Reaction
  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the reaction buffer. The molar excess of this compound will need to be optimized but a 10 to 50-fold molar excess is a good starting point.[3]

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 50 mM in DMSO).

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound.

    • Add the copper ligand (TBTA) to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed overnight at 4°C.[3]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution, such as EDTA, to chelate the copper catalyst.

  • Purification of the Conjugate:

    • Remove unreacted this compound, catalyst, and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Quantitative Analysis of Conjugation Efficiency

Several analytical techniques can be employed to quantify the efficiency of the this compound conjugation. The choice of method will depend on the nature of the conjugated molecule and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are powerful methods for separating the PEGylated product from the unreacted starting materials.

Protocol for RP-HPLC Analysis:

  • Sample Preparation: Prepare samples of the unreacted starting molecule, the purified conjugate, and a control reaction with no PEG-azide.

  • Chromatographic Conditions:

    • Column: C4, C8, or C18 column suitable for protein or peptide separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B. The gradient will need to be optimized based on the hydrophobicity of the molecule.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • The PEGylated product will have a longer retention time than the unreacted molecule due to the increased hydrophobicity of the PEG chain.

    • Calculate the conjugation efficiency by integrating the peak areas of the product and the remaining starting material.

    Conjugation Efficiency (%) = [Area_product / (Area_product + Area_starting_material)] x 100

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, confirming the successful addition of the this compound and allowing for quantification.

Protocol for MS Analysis (e.g., MALDI-TOF or ESI-MS):

  • Sample Preparation: Purify the conjugate to remove unreacted PEG and salts.

  • Mass Analysis:

    • Acquire the mass spectrum of the unreacted molecule and the purified conjugate.

    • The mass of the conjugate should be equal to the mass of the starting molecule plus the mass of the this compound.

  • Data Analysis:

    • The relative intensities of the peaks corresponding to the unreacted and conjugated species can be used to estimate the conjugation efficiency. For a more quantitative analysis, coupling with a separation technique like HPLC (LC-MS) is recommended.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the analysis of this compound conjugation efficiency.

Table 1: HPLC Analysis of Conjugation Efficiency

SampleRetention Time (min)Peak AreaConjugation Efficiency (%)
Unconjugated Molecule10.21,500,000N/A
Conjugated Product12.51,350,00090%
Unreacted Molecule (in reaction)10.2150,000

Table 2: Mass Spectrometry Analysis

SpeciesExpected Mass (Da)Observed Mass (Da)Relative Intensity
Unconjugated Molecule2000.02000.510%
This compound Conjugate2508.6 (2000 + 508.6)2509.190%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the analytical process to determine conjugation efficiency.

analytical_logic cluster_separation Separation cluster_detection Detection & Identification cluster_quantification Quantification Separation Separate Reaction Components (HPLC/SEC) UV_Detection UV Detection (Quantification by Area) Separation->UV_Detection MS_Detection Mass Spectrometry (Identification by Mass) Separation->MS_Detection Quantification Calculate Ratio of Conjugate to Unconjugated UV_Detection->Quantification MS_Detection->Quantification Efficiency Efficiency Quantification->Efficiency Determine Conjugation Efficiency (%)

Caption: Logical workflow for quantitative analysis of conjugation.

References

Application Notes and Protocols: m-PEG9-azide in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-azide (m-PEG9-azide) in the formation of hydrogels for tissue engineering applications. This document details the underlying chemistry, key applications, and detailed protocols for hydrogel synthesis, characterization, and cellular studies.

Introduction to this compound Hydrogels

Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolds in tissue engineering due to their excellent biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2][3] The use of this compound in conjunction with "click chemistry" offers a robust and versatile method for creating these hydrogels. Specifically, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, a type of copper-free click chemistry, has emerged as a leading method for hydrogel formation in the presence of cells and other biological molecules.[4][5] This bio-orthogonal reaction is rapid, highly specific, and proceeds under physiological conditions without the need for cytotoxic catalysts, making it ideal for 3D cell encapsulation and in situ gelation.

The properties of these hydrogels, such as stiffness, degradation rate, and porosity, can be tailored to specific tissue engineering applications by modifying the molecular weight of the PEG precursors, the polymer concentration, and the crosslinking density. Furthermore, the bio-inert nature of PEG can be overcome by functionalizing the hydrogel with bioactive motifs, such as the RGD (arginine-glycine-aspartic acid) peptide sequence, to promote cell adhesion, proliferation, and differentiation.

Key Applications

  • 3D Cell Culture and Tissue Regeneration: this compound hydrogels provide a synthetic ECM mimic for the three-dimensional culture of various cell types, including stem cells, fibroblasts, and chondrocytes, to regenerate tissues such as cartilage, bone, and skin.

  • Drug Delivery: The porous network of the hydrogel allows for the encapsulation and controlled release of therapeutic agents, such as growth factors and small molecule drugs, directly to the site of tissue regeneration.

  • Injectable Scaffolds: The rapid in situ gelation of this compound hydrogels via SPAAC allows for their use as injectable scaffolds, enabling minimally invasive delivery to defect sites.

  • Disease Modeling: These hydrogels can be used to create in vitro models of diseases, allowing for the study of disease progression and the screening of potential therapeutics in a more physiologically relevant environment.

Data Summary

The following tables summarize the quantitative data for this compound based hydrogels from various studies.

Table 1: Mechanical and Physical Properties of PEG-Azide Hydrogels

Precursor PolymersPolymer Concentration (wt%)Young's Modulus (E) (kPa)Storage Modulus (G') (Pa)Gelation Time (s)Swelling Ratio (q)
4-arm PEG-Azide + DBCO-crosslinker1.31 - 2.051 - 18.1-10 - 6045 - 76
4-arm PEG-Azide + di-propargylated RGD peptide10-~6000120 - 1800-
Dendronized PEG-Azide + PEG-CyclooctyneLow--Seconds to minutesLow

Table 2: Biocompatibility of PEG-Azide Hydrogels

Cell TypeHydrogel SystemViability AssayKey Findings
3T3 FibroblastsAzide- and alkyne-functionalized PEGNot specifiedPrecursor polymers are non-cytotoxic.
Human Mesenchymal Stem Cells (hMSCs)Dendronized PEG-Azide + PEG-CyclooctyneLive/Dead StainingHigh cell viability and spreading over two weeks.
Human Corneal Epithelial Cells (HCECs)4-arm PEG-Azide + di-propargylated RGD peptideNot specifiedNo apparent cytotoxicity; RGD density affected cell attachment and proliferation.
FibroblastsAzide-functionalized PEG + DIFO-functionalized peptidesLive/Dead AssayCells remain viable 24 hours post-encapsulation.

Experimental Protocols

Protocol 1: Hydrogel Formation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for 3D Cell Culture

This protocol describes the formation of a cell-laden hydrogel using a 4-arm PEG-azide and a dibenzocyclooctyne (DBCO)-functionalized crosslinker.

Materials:

  • 4-arm PEG-tetra-azide (e.g., 10 kDa)

  • DBCO-functionalized crosslinker (e.g., a matrix metalloproteinase (MMP)-degradable peptide with DBCO groups at both ends)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Cells of interest, suspended in appropriate culture medium

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the 4-arm PEG-tetra-azide in sterile DPBS to the desired final concentration (e.g., for a 2 wt% hydrogel, dissolve 20 mg/mL).

    • Dissolve the DBCO-functionalized crosslinker in sterile DPBS to achieve a 1:1 molar ratio of azide (B81097) to DBCO groups.

  • Cell Encapsulation:

    • Centrifuge the desired number of cells and resuspend the cell pellet in the 4-arm PEG-tetra-azide solution. Keep the cell suspension on ice.

  • Hydrogel Formation:

    • To initiate gelation, mix the cell-containing PEG-azide solution with the DBCO-crosslinker solution at a 1:1 volume ratio.

    • Gently pipette to mix, avoiding the formation of air bubbles.

    • Quickly transfer the solution to the desired culture vessel (e.g., a multi-well plate).

    • Allow the hydrogel to crosslink at 37°C for approximately 5-10 minutes, or until gelation is complete.

    • After gelation, add cell culture medium to the top of the hydrogel.

  • Cell Culture:

    • Incubate the cell-laden hydrogels at 37°C in a humidified incubator with 5% CO2.

    • Change the culture medium every 2-3 days.

Protocol 2: Rheological Characterization of Hydrogels

This protocol outlines the steps for characterizing the mechanical properties of the hydrogels using a rheometer.

Equipment:

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Preparation: Prepare the hydrogel precursor solutions as described in Protocol 1, but without cells.

  • Time Sweep (Gelation Kinetics):

    • Place the mixed precursor solution onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 500 µm).

    • Perform a time sweep measurement at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) to monitor the storage modulus (G') and loss modulus (G'') over time. The gel point is typically identified as the time at which G' surpasses G''.

  • Strain Sweep (Linear Viscoelastic Region - LVER):

    • After the hydrogel has fully formed, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the range of strain over which the hydrogel's response is linear.

  • Frequency Sweep (Mechanical Spectrum):

    • Perform a frequency sweep at a constant strain within the LVER to determine the frequency-dependent mechanical properties of the hydrogel.

  • Data Analysis:

    • From the time sweep, determine the gelation time.

    • From the frequency sweep, determine the equilibrium storage modulus, which represents the stiffness of the hydrogel.

Protocol 3: Cell Viability Assessment in 3D Hydrogels

This protocol describes how to assess the viability of cells encapsulated within the hydrogels using a Live/Dead staining assay.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)

  • DPBS

  • Confocal microscope

Procedure:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in DPBS according to the manufacturer's instructions.

  • Staining:

    • Remove the culture medium from the cell-laden hydrogels.

    • Wash the hydrogels once with DPBS.

    • Add the Live/Dead staining solution to each hydrogel, ensuring the entire construct is covered.

    • Incubate at 37°C for 30-45 minutes, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution and wash the hydrogels with DPBS.

    • Image the hydrogels using a confocal microscope with appropriate filters for green (live) and red (dead) fluorescence. Acquire z-stacks to visualize cell viability throughout the depth of the hydrogel.

  • Quantification (Optional):

    • Image analysis software can be used to count the number of live and dead cells to quantify cell viability as a percentage.

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Preparation cluster_cell_prep Cell Preparation cluster_mixing Mixing and Gelation cluster_culture 3D Cell Culture PEG_Azide This compound Solution in DPBS Mixing Mix Precursors and Cell Suspension PEG_Azide->Mixing DBCO_Crosslinker DBCO-Crosslinker Solution in DPBS DBCO_Crosslinker->Mixing Cells Cell Suspension in Culture Medium Cells->Mixing Gelation Incubate at 37°C (Gel Formation) Mixing->Gelation Cell_Laden_Hydrogel Cell-Laden Hydrogel Gelation->Cell_Laden_Hydrogel Culture Add Culture Medium and Incubate Cell_Laden_Hydrogel->Culture

Caption: Experimental workflow for 3D cell encapsulation in this compound hydrogels.

RGD_Integrin_Signaling cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response Hydrogel PEG Hydrogel RGD RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT Downstream Signaling Cell_Response Cell Adhesion, Proliferation, Survival PI3K_AKT->Cell_Response Regulates

Caption: RGD-Integrin signaling pathway in functionalized hydrogels.

References

Application Notes and Protocols for Live Cell Labeling with m-PEG9-Azide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track biomolecules in their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. Metabolic labeling, in conjunction with bioorthogonal click chemistry, has emerged as a powerful tool for tagging various classes of biomolecules—including glycans, proteins, and lipids—in living cells with minimal perturbation.[1][2] This two-step process involves the introduction of a bioorthogonal chemical reporter, such as an azide (B81097) group, into target biomolecules via the cell's own metabolic pathways.[1][3] The azide then serves as a chemical handle for covalent ligation to a probe molecule, typically a fluorophore, through a highly specific and biocompatible "click" reaction.[4]

This document provides detailed protocols for labeling live cells using m-PEG9-azide derivatives of metabolic precursors. The inclusion of a hydrophilic nine-unit polyethylene (B3416737) glycol (PEG9) linker is intended to enhance the solubility and bioavailability of the labeling reagent. While the protocols provided are based on established methods for similar azide-modified metabolites, they should be considered as a starting point and may require optimization for specific this compound derivatives and cell types.

The primary bioorthogonal reaction detailed here is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry method ideal for live-cell applications due to its high biocompatibility.

Data Presentation

Table 1: Comparison of Click Chemistry Approaches for Live Cell Labeling
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Lower; copper catalyst can be cytotoxic.High; no metal catalyst required.
Reaction Kinetics Generally faster.Can be slower, but newer strained alkynes show improved rates.
Bioorthogonality High; azides and terminal alkynes are largely unreactive with native biomolecules.High; azides and cyclooctynes are bioorthogonal.
Reagents Terminal alkyne, Copper (I) catalyst, Ligand (e.g., THPTA)Strained alkyne (e.g., DBCO, BCN)
Primary Use Case In vitro applications, fixed cells.Live cells, in vivo studies.
Table 2: Recommended Starting Conditions for Live Cell Labeling with a Hypothetical this compound Modified Metabolite
ParameterRecommended RangeNotes
Cell Type Adherent or suspension mammalian cells (e.g., HeLa, Jurkat, A549)Optimization is required for each cell line.
This compound Metabolite Concentration 10 - 100 µMStart with a concentration gradient to determine the optimal balance between labeling efficiency and potential cytotoxicity. Lower concentrations (e.g., 10 µM) have been shown to be effective with minimal physiological effects for some azido-sugars.
Metabolic Incubation Time 24 - 72 hoursThe optimal time depends on the metabolic pathway and the turnover rate of the target biomolecule.
DBCO-Fluorophore Concentration 10 - 50 µMHigher concentrations may lead to increased background signal.
SPAAC Reaction Time 15 - 120 minutesShorter incubation times are generally preferred to minimize stress on live cells.
SPAAC Reaction Temperature 37°CPerform in a cell culture incubator to maintain physiological conditions.

Experimental Protocols

Protocol 1: Live Cell Labeling and Fluorescence Microscopy Imaging

This protocol describes the metabolic incorporation of a hypothetical this compound modified metabolite into live cells, followed by fluorescent labeling via a SPAAC reaction and subsequent imaging.

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • This compound modified metabolite (e.g., m-PEG9-azido-sugar)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • DBCO-functionalized fluorophore (e.g., DBCO-PEG4-TAMRA)

  • Live-cell imaging buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Metabolic Labeling:

    • Prepare a stock solution of the this compound modified metabolite in DMSO (e.g., 10 mM).

    • Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 25 µM).

    • Remove the old medium from the cells and replace it with the medium containing the this compound metabolite.

    • Incubate the cells for 24-72 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 5 mM).

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated this compound metabolite.

    • Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 20 µM).

    • Add the DBCO-fluorophore containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove the unreacted DBCO-fluorophore.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 2: Quantitative Analysis of Cell Surface Labeling by Flow Cytometry

This protocol allows for the quantification of the labeling efficiency on the cell surface.

Materials:

  • Metabolically labeled live cells (from Protocol 1, Step 2)

  • Unlabeled control cells

  • DBCO-functionalized fluorophore

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both metabolically labeled and unlabeled control cells using a non-enzymatic cell dissociation solution for adherent cells.

    • Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellets in Flow Cytometry Staining Buffer.

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-fluorophore in Flow Cytometry Staining Buffer at the desired concentration (e.g., 25 µM).

    • Add the DBCO-fluorophore solution to the cell suspensions.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove unreacted probe.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. Use the unlabeled control cells to set the baseline fluorescence.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is to assess the potential cytotoxicity of the this compound derivative and the labeling process.

Materials:

  • Cells seeded in a 96-well plate

  • This compound derivative and DBCO-fluorophore

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound derivative for the desired incubation period (e.g., 24-72 hours). Include untreated control wells.

    • For a complete assessment, also treat a set of wells with the DBCO-fluorophore and another set with the full labeling procedure.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

G cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_click Click Chemistry (SPAAC) cluster_analysis Analysis seed_cells Seed Cells in Imaging Dish add_azide Add this compound Metabolite seed_cells->add_azide incubate_metabolic Incubate (24-72h) add_azide->incubate_metabolic wash1 Wash Cells (PBS) incubate_metabolic->wash1 add_dbco Add DBCO-Fluorophore wash1->add_dbco incubate_spaac Incubate (15-120 min) add_dbco->incubate_spaac wash2 Wash Cells (PBS) incubate_spaac->wash2 image Live-Cell Imaging wash2->image flow Flow Cytometry wash2->flow

Caption: Experimental workflow for live cell labeling with this compound derivatives.

G cell_surface Cell Surface-Displayed This compound plus + dbco_fluorophore DBCO-Fluorophore reaction_arrow Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free) dbco_fluorophore->reaction_arrow product Labeled Cell Surface (Stable Triazole Linkage) reaction_arrow->product

Caption: SPAAC reaction for labeling cell surface this compound with a DBCO-fluorophore.

References

Revolutionizing Proteomics: A Detailed Protocol for Protein Labeling with Azido-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and drug development, the precise labeling of proteins is a critical technique for elucidating their function, tracking their localization, and understanding their interactions. Azido-N-hydroxysuccinimidyl (NHS) esters have emerged as powerful chemical tools that enable the introduction of an azide (B81097) moiety onto a protein. This bioorthogonal handle facilitates a highly specific, two-step labeling strategy via "click chemistry," allowing for the attachment of various reporter molecules such as fluorophores, biotin, or drug compounds.[1]

This document provides a comprehensive application note and a detailed protocol for the successful labeling of proteins using Azido-NHS esters, followed by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction for the conjugation of a reporter molecule.

Principle of the Method

The protein labeling process using Azido-NHS esters is a two-stage process:

  • Amine-Reactive Labeling: The NHS ester of the azido-probe reacts with primary amines on the protein, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable amide bond. This reaction is most efficient in a slightly alkaline buffer (pH 7-9).[1][2]

  • Bioorthogonal "Click" Chemistry: The introduced azide group serves as a versatile handle for the covalent attachment of a reporter molecule containing a corresponding alkyne group. This is achieved through a highly efficient and specific click chemistry reaction, such as the copper(I)-catalyzed alkygen-azide cycloaddition (CuAAC).[1]

Quantitative Data Summary

The efficiency of protein labeling with Azido-NHS esters is influenced by several factors, including the concentrations of the protein and labeling reagent, the composition of the reaction buffer, and the incubation time and temperature. The following tables summarize the key quantitative parameters for successful protein labeling.

Table 1: Recommended Reaction Conditions for Azido-NHS Ester Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[2]
Azido-NHS Ester Molar Excess 8 - 20-foldThe optimal molar excess may need to be determined empirically for each protein.
Reaction Buffer Phosphate-buffered saline (PBS), Sodium bicarbonate bufferAvoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the reaction.
pH 7.0 - 9.0The optimal pH for the NHS ester reaction is typically between 8.3 and 8.5.
Incubation Temperature Room Temperature or 4°CIncubation on ice may require longer reaction times.
Incubation Time 30 - 60 minutes at RT, or 2 hours on iceLonger incubation times may be necessary for reactions at lower pH.
Organic Solvent DMSO or DMFThe final volume of the organic solvent should not exceed 10% of the total reaction volume.

Table 2: Reagent Concentrations for Copper-Catalyzed Click Reaction (CuAAC)

ReagentFinal ConcentrationNotes
Azide-labeled Protein ~1-5 mg/mL
Alkyne-Fluorophore 2-5 fold molar excess over the protein
Copper(II) Sulfate (CuSO₄) 1 mM
Sodium Ascorbate (B8700270) 5 mMPrepare fresh.
THPTA (ligand) 1 mM

Experimental Protocols

Part 1: Protein Labeling with Azido-NHS Ester

This protocol describes a general procedure for labeling a protein with an Azido-NHS ester.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-NHS ester (e.g., Succinimidyl 6-azidohexanoate)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or Phosphate-buffered Saline (PBS, pH 7.2-8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample:

    • Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using a desalting column or dialysis.

  • Prepare Azido-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO or DMF. The NHS-ester moiety is moisture-sensitive and readily hydrolyzes, so do not prepare stock solutions for long-term storage.

  • Calculate the Volume of Azido-NHS Ester to Add:

    • Determine the desired molar excess of the Azido-NHS ester (e.g., 20-fold molar excess).

    • Calculate the required volume of the 10 mM stock solution to add to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Labeling Reaction:

    • Add the calculated volume of the Azido-NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification of Azide-Labeled Protein:

    • Remove the unreacted Azido-NHS ester and byproducts by using a desalting column or dialysis against the desired storage buffer.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Part 2: Click Chemistry Conjugation of a Fluorophore

This protocol describes the subsequent conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).

Materials:

  • Azide-labeled protein

  • Alkyne-fluorophore

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein/alkyne mixture and gently mix.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the excess reagents and byproducts by using a desalting column or dialysis.

  • Final Characterization and Storage:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

    • Store the fluorescently labeled protein under appropriate conditions, protected from light.

Visualizations

G cluster_prep Preparation cluster_labeling Labeling cluster_purification1 Purification cluster_click Click Chemistry cluster_purification2 Final Purification Prepare Protein Prepare Protein Mix and Incubate Mix and Incubate Prepare Protein->Mix and Incubate Prepare Azido-NHS Ester Prepare Azido-NHS Ester Prepare Azido-NHS Ester->Mix and Incubate Purify Azide-Labeled Protein Purify Azide-Labeled Protein Mix and Incubate->Purify Azide-Labeled Protein Click Reaction Click Reaction Purify Azide-Labeled Protein->Click Reaction Prepare Click Reagents Prepare Click Reagents Prepare Click Reagents->Click Reaction Purify Final Conjugate Purify Final Conjugate Click Reaction->Purify Final Conjugate

Caption: Experimental workflow for two-step protein labeling.

reaction_mechanism cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry P_NH2 Protein-NH₂ P_Azide Protein-Azide P_NH2->P_Azide + Azido_NHS Azido-NHS Ester Azido_NHS->P_Azide pH 7-9 NHS NHS P_Azide2 Protein-Azide P_Reporter Labeled Protein P_Azide2->P_Reporter + Alkyne_Reporter Alkyne-Reporter Alkyne_Reporter->P_Reporter Cu(I) catalyst

Caption: Reaction mechanism of two-step protein labeling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG9-azide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG9-azide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugation reaction has a low or no yield. What are the first steps I should take to troubleshoot?

A1: Start by verifying the integrity and purity of your reagents. The this compound should be stored correctly, typically at -20°C, to prevent degradation.[1][2][3] Confirm the structure and purity of your azide (B81097) and your binding partner (e.g., alkyne, DBCO) using analytical methods like NMR or mass spectrometry. Also, ensure that your reaction buffers have been prepared correctly and are at the appropriate pH.

Q2: How can I confirm that the this compound has been successfully conjugated to my molecule of interest?

A2: Several analytical techniques can be used to confirm PEGylation. A simple initial method is SDS-PAGE, which should show an increase in the molecular weight of a protein conjugate.[4][] For more precise confirmation and to determine the extent of PEGylation, techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) are highly effective as they can detect the mass shift corresponding to the attached PEG molecules. HPLC can also be used to separate the conjugated product from the unreacted starting materials.

Q3: What is the difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and which one should I choose?

A3: CuAAC requires a copper(I) catalyst to join an azide with a terminal alkyne. It is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to cells and may damage certain biomolecules. SPAAC, on the other hand, is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts spontaneously with an azide. SPAAC is ideal for applications involving living cells or other sensitive biological systems where copper toxicity is a concern.

Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q4: My CuAAC reaction with this compound is not working. What are common causes related to the copper catalyst?

A4: A frequent cause of failure in CuAAC reactions is the inactive state of the copper catalyst. The reaction requires copper in the Cu(I) oxidation state. If your reaction is exposed to oxygen, the Cu(I) can oxidize to the inactive Cu(II) state. To prevent this, it's crucial to use degassed solvents and consider working under an inert atmosphere (e.g., argon or nitrogen). Additionally, a reducing agent, most commonly sodium ascorbate, should be used to reduce any Cu(II) to Cu(I) in situ. Always use a fresh solution of sodium ascorbate, as it can oxidize over time.

Q5: I'm using a reducing agent, but my CuAAC reaction is still failing. What else could be wrong?

A5: Several other factors could be at play:

  • Ligand Issues: A stabilizing ligand, such as TBTA or the water-soluble THPTA, is often used to protect the Cu(I) from oxidation and improve reaction efficiency. Ensure you are using the correct ligand for your solvent system and that the ligand-to-copper ratio is appropriate.

  • Catalyst Sequestration: If you are working with biomolecules that can chelate copper ions, the catalyst may be sequestered, rendering it unavailable for the reaction. In such cases, you may need to increase the concentration of the copper-ligand complex.

  • Alkyne Inhibition: High concentrations of the alkyne substrate can sometimes inhibit the catalyst. If you suspect this is an issue, try reducing the alkyne concentration.

Below is a troubleshooting workflow for CuAAC reactions:

CuAAC_Troubleshooting start CuAAC Reaction Failed check_reagents Verify Reagent Quality (this compound, Alkyne) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Check Copper Catalyst System catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_catalyst Yes replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No catalyst_ok->check_conditions Yes optimize_catalyst Optimize Catalyst: - Fresh Reducing Agent - Use Ligand (TBTA/THPTA) - Check for O2 exposure catalyst_ok->optimize_catalyst No success Successful Conjugation conditions_ok->success Yes optimize_conditions Optimize Conditions: - Adjust pH - Modify Temperature/Time - Check for Inhibitors conditions_ok->optimize_conditions No replace_reagents->check_reagents optimize_catalyst->check_catalyst optimize_conditions->check_conditions

Caption: Troubleshooting workflow for failed CuAAC reactions.

Troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q6: I am performing a copper-free click reaction with this compound and a DBCO-functionalized molecule, but the reaction is very slow or has a low yield. What could be the problem?

A6: While SPAAC avoids the complexities of a copper catalyst, other factors can affect its efficiency:

  • Reagent Stability: DBCO reagents can degrade over time, especially if not stored properly. It is recommended to use DBCO reagents immediately after reconstitution and to store them protected from light and moisture.

  • Reaction Conditions: SPAAC reactions are often performed in aqueous buffers like PBS. Ensure your buffer does not contain sodium azide, as it will compete with your this compound for reaction with the DBCO. While many SPAAC reactions proceed efficiently at room temperature, gentle heating (e.g., to 37°C) or longer incubation times can sometimes improve yields.

  • Steric Hindrance: If the azide or DBCO group is located in a sterically hindered position on your molecules, the reaction rate can be significantly reduced. If this is a possibility, you might consider redesigning your constructs with longer linkers to improve accessibility.

Q7: How can I monitor the progress of my SPAAC reaction?

A7: The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance at approximately 309 nm. A decrease in this absorbance over time indicates that the reaction is proceeding.

Below is a decision tree for troubleshooting SPAAC reactions:

SPAAC_Troubleshooting start SPAAC Reaction Failed check_reagents Verify Reagent Integrity (this compound, DBCO) start->check_reagents reagent_ok Reagents Fresh & Pure? check_reagents->reagent_ok check_buffer Check Reaction Buffer buffer_ok Buffer Azide-Free? check_buffer->buffer_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_buffer Yes replace_reagents Use Fresh Reagents reagent_ok->replace_reagents No buffer_ok->check_conditions Yes replace_buffer Prepare Fresh, Azide-Free Buffer buffer_ok->replace_buffer No success Successful Conjugation conditions_ok->success Yes optimize_conditions Optimize Conditions: - Increase Incubation Time/Temp - Check for Steric Hindrance conditions_ok->optimize_conditions No replace_reagents->check_reagents replace_buffer->check_buffer optimize_conditions->check_conditions

Caption: Troubleshooting decision tree for failed SPAAC reactions.

Quantitative Data Summary

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)None required
Typical Reducing Agent Sodium AscorbateNot applicable
Ligand Often used (e.g., TBTA, THPTA)Not applicable
Common Solvents Aqueous buffers, DMSO, DMFAqueous buffers (e.g., PBS)
Typical Temperature Room TemperatureRoom Temperature to 37°C
Typical Reaction Time 30-60 minutes< 12 hours, can be longer
Common Issues Copper oxidation, catalyst sequestration, oxygen sensitivityDBCO instability, steric hindrance, azide in buffer

Key Experimental Protocols

General Protocol for a Trial CuAAC Reaction

This protocol is adapted for screening and optimization before using valuable biomolecules.

  • Prepare Stock Solutions:

    • This compound in a suitable solvent (e.g., water or DMSO).

    • Alkyne-containing molecule in a compatible buffer.

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA ligand in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup (example for a 500 µL final volume):

    • In a microcentrifuge tube, combine your alkyne solution and buffer.

    • Add the this compound stock solution to the desired final concentration.

    • Prepare a premix of the CuSO₄ and THPTA ligand. For a 5:1 ligand to copper ratio, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Add this to the reaction mixture.

    • Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate.

    • Cap the tube to minimize oxygen exposure.

  • Incubation:

    • Incubate at room temperature for 1-4 hours.

  • Analysis:

    • Analyze the reaction mixture using an appropriate technique such as HPLC, LC-MS, or TLC to determine the extent of product formation.

General Protocol for a Trial SPAAC Reaction with DBCO

This protocol provides a general guideline for conjugating an azide to a DBCO-containing molecule.

  • Prepare Reactants:

    • Dissolve your DBCO-functionalized molecule in an appropriate azide-free buffer (e.g., PBS).

    • Dissolve the this compound in the same buffer.

  • Reaction Setup:

    • Combine the DBCO-containing solution and the this compound solution in a microcentrifuge tube. A molar excess of 1.5-10 fold of one of the components can be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. For less reactive substrates, the temperature can be increased to 37°C.

  • Analysis and Purification:

    • Monitor the reaction progress by analyzing aliquots via HPLC or LC-MS.

    • Once the reaction is complete, the conjugated product can be purified from excess reagents using size exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

References

how to improve the efficiency of m-PEG9-azide click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing m-PEG9-azide in click chemistry reactions.

Troubleshooting Guide

This guide addresses common issues encountered during copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions with this compound.

Issue 1: Low or No Product Yield

Symptom Potential Cause Suggested Solution
No reaction or very slow reaction.Inactive Copper Catalyst (CuAAC): The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1]Degas solvents thoroughly before use.[2] Prepare the sodium ascorbate (B8700270) solution fresh for each reaction to ensure its reducing capability.[2][3] Consider working under an inert atmosphere (e.g., nitrogen or argon).[2]
Poor Reagent Quality: The this compound or the alkyne substrate may have degraded. Azides can be susceptible to reduction.Verify the purity and integrity of starting materials using analytical methods like NMR or mass spectrometry. Store this compound and other reagents under the recommended conditions, typically cold and protected from light and moisture.
Steric Hindrance: The PEG chain, although designed to improve properties, might sterically hinder the azide's access to the alkyne, especially with bulky reaction partners.Increase the reaction temperature or prolong the reaction time to overcome the activation energy barrier. If possible, consider a linker with a longer spacer on the alkyne partner.
Suboptimal Reagent Stoichiometry: An incorrect ratio of azide (B81097) to alkyne can result in an incomplete reaction.While a 1:1 ratio is the stoichiometric ideal, using a slight excess (e.g., 1.1 to 2 equivalents) of the less critical or more accessible reagent can drive the reaction to completion.
Inappropriate Ligand or Ligand-to-Copper Ratio (CuAAC): The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect choice or ratio can lead to poor results.For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended. An optimal ligand-to-copper ratio is often between 2:1 and 5:1. It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.

Issue 2: Presence of Side Products and Impurities

Symptom Potential Cause Suggested Solution
Multiple spots on TLC/LC-MS analysis.Alkyne Homocoupling (Glaser Coupling) in CuAAC: In the presence of oxygen, Cu(I) can catalyze the oxidative homodoupling of terminal alkynes.Ensure thorough degassing of solvents and the reaction mixture. Maintain a sufficient concentration of the reducing agent (sodium ascorbate).
Reduction of the Azide Group: The azide group can be reduced to an amine, particularly in the presence of certain reducing agents like dithiothreitol (B142953) (DTT) or phosphines.If a reducing agent is necessary for other parts of your molecule (e.g., reducing disulfide bonds in a protein), choose a milder reagent or perform the reduction step separately from the click reaction. TCEP is a phosphine-based reducing agent and should be used with caution.
Side Reactions with Biomolecules: In bioconjugation, reactive side chains on proteins (e.g., thiols, histidines) can interact with the copper catalyst or byproducts of the reaction.The use of a copper-chelating ligand is crucial to protect the biomolecule. Adding aminoguanidine (B1677879) can help to intercept reactive byproducts of ascorbate oxidation.

Issue 3: Difficulty in Product Purification

Symptom Potential Cause Suggested Solution
Difficulty in separating the PEGylated product from starting materials or byproducts.High Solubility of PEGylated Compounds: The PEG chain imparts high solubility in a wide range of solvents, which can make standard purification techniques like silica (B1680970) gel chromatography challenging.Size Exclusion Chromatography (SEC): This is often an effective method for purifying PEGylated molecules, as it separates based on hydrodynamic radius, which is significantly increased by PEGylation.
Ion Exchange Chromatography (IEX): If the charge of the molecule is altered upon conjugation, IEX can be a powerful purification tool. The PEG chain can shield surface charges, altering the elution profile compared to the un-PEGylated starting material.
Reverse Phase Chromatography (RPC/RP-HPLC): This technique separates based on hydrophobicity and can be used for the purification of PEGylated peptides and small proteins.
Molecular Weight Cut-Off (MWCO) Centrifugation: For separating PEGylated oligonucleotides or other larger biomolecules from small molecule reagents and catalysts, MWCO filters can be a rapid and effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between CuAAC and SPAAC for reactions with this compound?

The main difference lies in the requirement for a copper catalyst.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed at a significant rate. It is generally faster and uses simple terminal alkynes. However, the copper catalyst can be toxic to cells, which can be a limitation for in vivo applications.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is "copper-free" and relies on the high ring strain of a cyclooctyne (B158145) to react with the azide. This makes it more suitable for applications in living systems. However, SPAAC is generally slower than CuAAC, and the cyclooctyne reagents are often larger and more complex.

Q2: How does the PEG9 chain in this compound affect the click reaction?

The this compound contains a monomethoxy-capped polyethylene (B3416737) glycol chain with nine ethylene (B1197577) glycol units. This PEG chain offers several advantages:

  • Increased Hydrophilicity: This improves the solubility of the molecule in aqueous buffers, which is particularly beneficial for bioconjugation reactions.

  • Reduced Aggregation: The PEG chain can help to prevent the aggregation of the molecule and its conjugates.

  • Potential for Steric Hindrance: While generally beneficial, the PEG chain can sometimes create steric hindrance, potentially slowing down the reaction rate compared to a smaller azide. This can often be overcome by adjusting reaction conditions.

Q3: What are the optimal reaction conditions for a CuAAC reaction with this compound?

While optimal conditions should be determined empirically for each specific reaction, a good starting point for a CuAAC reaction in an aqueous buffer (e.g., for bioconjugation) is as follows:

Parameter Recommended Range/Value
This compound:Alkyne Ratio 1:1 to 1:2 (a slight excess of one reagent can improve yield)
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 - 250 µM
Reducing Agent (Sodium Ascorbate) Concentration 5-10 times the copper concentration (prepare fresh)
Ligand (e.g., THPTA) Concentration 5 times the copper concentration
Solvent Aqueous buffer (e.g., PBS, pH 7.4), often with a co-solvent like DMSO to ensure solubility of all components.
Temperature Room temperature
Reaction Time 1 - 4 hours (can be longer for sterically hindered substrates)

Q4: For a SPAAC reaction with this compound, which cyclooctyne should I choose?

The choice of cyclooctyne will depend on the specific requirements of your experiment, particularly the desired reaction rate and the stability of the cyclooctyne. Some common cyclooctynes and their general characteristics are:

Cyclooctyne Key Features
DBCO (Dibenzocyclooctyne) One of the most reactive cyclooctynes for SPAAC, enabling faster reaction times.
BCN (Bicyclo[6.1.0]nonyne) A reactive cyclooctyne that is often used in copper-free click chemistry.
DIBO (Dibenzocyclooctynol) Reacts quickly with azides and has good stability.

The reaction kinetics of SPAAC can be influenced by the solvent, so it is important to choose a solvent system in which all components are soluble.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

  • Reagent Preparation:

    • Dissolve your alkyne-modified biomolecule in a suitable degassed buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in the same buffer or a compatible co-solvent like DMSO.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).

      • A water-soluble ligand like THPTA in water (e.g., 50 mM).

      • Sodium ascorbate in water (e.g., 100 mM). Prepare this solution immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified biomolecule and the this compound solution. A slight excess of the this compound is often used.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions to form the copper-ligand complex. A 1:5 molar ratio of copper to ligand is common.

    • Add the copper/ligand complex to the biomolecule/azide mixture. The final copper concentration is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation and Monitoring:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the PEGylated product using an appropriate method such as size exclusion chromatography, ion exchange chromatography, or MWCO centrifugation.

Protocol 2: General Procedure for SPAAC Bioconjugation

  • Reagent Preparation:

    • Dissolve your cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in the same buffer or a compatible co-solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-modified biomolecule and the this compound solution. A slight excess (e.g., 1.5-3 equivalents) of one of the components can be used to drive the reaction.

  • Incubation and Monitoring:

    • Gently mix the reaction and incubate at room temperature. Reaction times for SPAAC can be longer than for CuAAC, ranging from a few hours to overnight.

    • Monitor the reaction progress by a suitable analytical technique.

  • Purification:

    • Purify the PEGylated product using an appropriate method as described for the CuAAC protocol.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagent1 Aliquot Alkyne- Biomolecule mix1 Combine Alkyne & Azide Solutions reagent1->mix1 reagent2 Dissolve this compound reagent2->mix1 reagent3 Prepare Fresh Na-Ascorbate initiate Initiate with Na-Ascorbate reagent3->initiate reagent4 Prepare CuSO4 & Ligand Stocks premix Pre-mix CuSO4 & Ligand reagent4->premix add_catalyst Add Cu/Ligand Complex mix1->add_catalyst premix->add_catalyst add_catalyst->initiate incubate Incubate at RT initiate->incubate monitor Monitor Progress (LC-MS, etc.) incubate->monitor purify Purify Product (SEC, IEX, etc.) monitor->purify

Experimental Workflow for CuAAC with this compound.

Troubleshooting_Yield cluster_cu CuAAC Specific cluster_reagents General Issues start Low or No Product Yield q1 Is the Copper Catalyst Active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are Reagents High Quality? a1_yes->q2 s1 Degas Solvents Use Fresh Ascorbate Inert Atmosphere a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is Steric Hindrance an Issue? a2_yes->q3 s2 Verify Purity (NMR/MS) Proper Storage a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Increase Temperature Prolong Reaction Time a3_yes->s3 end Investigate Other Factors (Stoichiometry, Ligand, etc.) a3_no->end Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle (CuAAC) azide This compound product 1,2,3-Triazole Product (PEGylated Conjugate) azide->product alkyne Alkyne-Substrate alkyne->product cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1->product Catalyzes ligand Ligand (e.g., THPTA) ligand->cu1 Stabilizes

References

Technical Support Center: Purification of m-PEG9-azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of m-PEG9-azide labeled proteins. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of labeling proteins with this compound?

A1: Labeling proteins with this compound serves two primary purposes. The polyethylene (B3416737) glycol (PEG) component increases the hydrodynamic size of the protein, which can enhance its solubility, stability, and in vivo circulation time. The terminal azide (B81097) group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an alkyne- or cyclooctyne-containing molecule through "click chemistry." This allows for the precise attachment of various functionalities, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, for a wide range of applications in research and drug development.

Q2: Which purification methods are most suitable for this compound labeled proteins?

A2: The most common and effective purification methods for PEGylated proteins, including those labeled with this compound, are Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and to a lesser extent, Hydrophobic Interaction Chromatography (HIC).[] The choice of method depends on the specific properties of the target protein and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[] It is highly effective at removing unreacted, smaller this compound linkers and other low molecular weight reagents from the larger, labeled protein.[]

  • Ion Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge.[] PEGylation can shield the protein's surface charges, altering its elution profile compared to the unlabeled protein.[2] This property can be exploited to separate labeled from unlabeled protein and also to separate proteins with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. While less common for PEGylated proteins, it can be a useful secondary purification step.

Q3: Is the azide group stable during standard purification procedures?

A3: The azide group is generally stable under the conditions used for common protein purification techniques like SEC and IEX. However, it is important to avoid reducing agents, such as DTT or TCEP, in your buffers if you plan to perform click chemistry, as these can reduce the azide group, rendering it unreactive.

Q4: How should I store my purified this compound labeled protein?

A4: For short-term storage (days to weeks), purified this compound labeled proteins can be stored at 4°C in a suitable buffer. For long-term storage, it is recommended to store the protein at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, consider adding a cryoprotectant like glycerol (B35011) (up to 50% v/v) and storing the protein in single-use aliquots. Storing the protein in the dark can help prevent any potential photochemical reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound labeled proteins.

Problem Potential Cause Recommended Solution
Low Yield of Labeled Protein Incomplete labeling reaction.Optimize the molar ratio of this compound to protein and ensure the reaction buffer pH is optimal for the conjugation chemistry (typically pH 7.5-8.5 for NHS esters).
Protein precipitation during labeling or purification.PEGylation generally increases solubility, but high concentrations can still lead to aggregation. Work with lower protein concentrations or screen for optimal buffer conditions (pH, ionic strength). The addition of solubilizing agents like arginine may also help.
Loss of protein during purification steps.Ensure the chosen chromatography resin has a suitable pore size (for SEC) or binding capacity (for IEX). Optimize elution conditions to ensure complete recovery from the column.
Co-elution of Unlabeled Protein Insufficient resolution of the purification method.If using SEC, ensure there is a significant difference in hydrodynamic radius between the labeled and unlabeled protein. For IEX, optimize the salt or pH gradient to enhance the separation based on the change in surface charge upon PEGylation. A shallower gradient during elution often improves resolution.
Presence of Free this compound in Final Product Inefficient removal of excess labeling reagent.Use a desalting column or SEC with a resin that has a low molecular weight cutoff to effectively separate the small PEG linker from the large protein. Dialysis with a low molecular weight cutoff membrane is also an effective method.
Protein Aggregation Non-optimal buffer conditions (pH, ionic strength).Screen for buffer conditions that minimize aggregation. The presence of azide has been shown to sometimes affect protein aggregation, so buffer optimization is key.
High protein concentration.Concentrate the protein in steps, checking for aggregation at each stage. If aggregation occurs during concentration, consider using a different method, such as dialysis against a high concentration of a non-interacting polymer like PEG.
Loss of Azide Reactivity for Click Chemistry Presence of reducing agents in purification buffers.Ensure all buffers used during and after purification are free of reducing agents like DTT or TCEP.
Improper storage of the labeled protein.Store the purified protein under recommended conditions (see FAQ 4) to maintain the integrity of the azide group.
Unexpected Elution Profile in SEC Non-specific interactions with the SEC resin.PEGylated proteins can sometimes interact with silica-based SEC columns. Including additives like arginine in the mobile phase can help reduce these interactions and improve peak shape.
Polydispersity of the PEG reagent.The inherent size distribution of the PEG reagent can lead to broader elution peaks for the labeled protein.
Unexpected Elution Profile in IEX "Charge shielding" effect of PEG.The PEG chain can mask the surface charges of the protein, leading to weaker binding to the IEX resin and earlier elution than the unlabeled protein. This is an expected outcome and can be used to achieve separation.
Alteration of protein's isoelectric point (pI).If PEGylation occurs on a charged amino acid like lysine, it will neutralize the charge and alter the protein's pI, affecting its binding to the IEX resin.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound and other small molecule impurities.

Materials:

  • This compound labeled protein reaction mixture

  • SEC column with appropriate molecular weight exclusion limit (e.g., Superdex 200 or similar)

  • SEC Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • UV detector (280 nm)

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Buffer at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the labeling reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to remove any precipitated protein.

  • Sample Injection: Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with SEC Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the protein elutes from the column. The labeled protein, having a larger hydrodynamic radius, will elute earlier than the unlabeled protein and significantly earlier than the free this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy (A280) to identify the fractions containing the purified labeled protein. Pool the desired fractions.

Protocol 2: Purification of this compound Labeled Protein using Ion Exchange Chromatography (IEX)

This protocol is suitable for separating the labeled protein from the unlabeled protein.

Materials:

  • Partially purified this compound labeled protein (e.g., after SEC)

  • IEX column (cation or anion exchange, depending on the pI of the protein and the buffer pH)

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0)

  • Chromatography system

  • UV detector (280 nm)

Procedure:

  • Buffer Exchange: If necessary, exchange the buffer of the protein sample to the Binding Buffer using a desalting column or dialysis.

  • System Equilibration: Equilibrate the IEX column with Binding Buffer for at least five column volumes until the conductivity and pH are stable.

  • Sample Loading: Load the protein sample onto the column.

  • Washing: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing ionic strength, typically from 0% to 100% Elution Buffer over 10-20 column volumes. The PEGylated protein is expected to elute at a lower salt concentration than the unlabeled protein due to the charge shielding effect of the PEG chain.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and UV-Vis spectroscopy to identify those containing the pure labeled protein. Pool the relevant fractions.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis & Storage protein Protein Solution reaction Labeling Reaction protein->reaction reagent This compound reagent->reaction sec Size Exclusion Chromatography (SEC) reaction->sec Remove unreacted PEG-azide iex Ion Exchange Chromatography (IEX) sec->iex Separate labeled from unlabeled protein analysis Purity & Concentration Analysis (SDS-PAGE, UV-Vis) iex->analysis storage Storage (-20°C or -80°C) analysis->storage

Caption: Workflow for labeling and purifying this compound proteins.

click_chemistry_pathway labeled_protein Purified this compound Labeled Protein click_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) labeled_protein->click_reaction alkyne_molecule Alkyne-containing Molecule (e.g., DBCO-Fluorophore) alkyne_molecule->click_reaction final_conjugate Covalently Labeled Protein Conjugate click_reaction->final_conjugate

Caption: Click chemistry reaction with an azide-labeled protein.

References

Technical Support Center: Optimizing m-PEG9-azide Conjugation with Sensitive Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for conjugating m-PEG9-azide to sensitive proteins. Find troubleshooting advice, frequently asked questions, detailed protocols, and optimized reaction parameters to ensure successful PEGylation of your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a protein via click chemistry?

A1: The optimal pH for the reaction depends on the specific click chemistry method used. For copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a pH range of 4 to 11 is generally effective. However, to maintain the integrity of sensitive proteins, a pH between 7.0 and 8.0 is often recommended.[1] It is crucial to use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES, as buffers containing primary amines (e.g., Tris) can interfere with the reaction by chelating the copper catalyst.[1][2]

Q2: What molar excess of this compound should I use for my protein conjugation?

A2: The optimal molar ratio of this compound to your protein is dependent on the protein itself and the number of available reaction sites. A common starting point is a 10- to 20-fold molar excess of the PEG reagent to the protein.[3][4] For dilute protein solutions, a higher molar excess may be required to achieve the desired level of PEGylation. It is highly recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the ideal ratio for your specific protein.

Q3: My protein is aggregating during the PEGylation reaction. How can I prevent this?

A3: Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking, high protein concentration, and suboptimal reaction conditions. To mitigate aggregation, consider the following strategies:

  • Optimize Protein Concentration: Test a range of lower protein concentrations (e.g., 0.5, 1, 2 mg/mL).

  • Control the Reaction Rate: Perform the reaction at a lower temperature, such as 4°C, to slow down the reaction rate.

  • Stepwise Addition of PEG: Add the this compound reagent in smaller portions over a period of time rather than all at once.

  • Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help prevent aggregation. Common examples include sucrose (B13894) (5-10% w/v), arginine (50-100 mM), and low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v).

  • Ensure High Purity of Starting Protein: Pre-existing aggregates in your protein sample can seed further aggregation. Ensure your protein is monomeric and highly pure before initiating the PEGylation reaction.

Q4: The efficiency of my this compound conjugation is low. What are the possible causes and solutions?

A4: Low conjugation efficiency can stem from several issues. Here are some common causes and how to troubleshoot them:

  • Inefficient Labeling: Ensure the alkyne group has been successfully introduced to your protein if you are using a two-step process.

  • Oxidation of Copper Catalyst (for CuAAC): The active Cu(I) catalyst can be oxidized to the inactive Cu(II) form. Always use freshly prepared sodium ascorbate (B8700270) solution as the reducing agent. Degassing the reaction buffer to remove dissolved oxygen can also help.

  • Interfering Substances: Components in your buffer or sample can interfere with the reaction. Avoid Tris-based buffers. If your protein sample contains reducing agents like DTT, they should be removed via dialysis or buffer exchange prior to the reaction.

  • Steric Hindrance: The location of the reactive group on the protein may be inaccessible.

  • Low Reactant Concentrations: Click chemistry reactions are concentration-dependent. If your protein solution is very dilute, this can lead to poor yields.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the PEGylation of sensitive proteins with this compound.

Issue: Low PEGylation Efficiency

Low_Efficiency_Troubleshooting start Low PEGylation Efficiency Detected check_reagents Verify Reagent Quality and Concentration start->check_reagents check_catalyst Check Catalyst Activity (CuAAC) start->check_catalyst check_buffer Evaluate Buffer Composition start->check_buffer check_accessibility Assess Steric Hindrance start->check_accessibility increase_reagents Increase Molar Excess of PEG-Azide and/or Alkyne-Protein check_reagents->increase_reagents Reagents OK end_goal Improved Efficiency check_reagents->end_goal Reagents Degraded -> Replace check_catalyst->check_buffer Catalyst OK optimize_catalyst Use Fresh Sodium Ascorbate Degas Buffers Optimize Ligand:Copper Ratio check_catalyst->optimize_catalyst Suspect Inactivation check_buffer->check_accessibility Buffer OK buffer_exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->buffer_exchange Interfering Substances Present modify_linker Consider Longer Linker Arm on PEG Reagent check_accessibility->modify_linker Suspect Steric Hindrance check_accessibility->end_goal Accessibility OK increase_reagents->end_goal optimize_catalyst->end_goal buffer_exchange->end_goal modify_linker->end_goal

Caption: Troubleshooting workflow for low PEGylation efficiency.

Issue: Protein Aggregation During Reaction

Aggregation_Troubleshooting start Protein Aggregation Observed check_protein_conc Review Protein Concentration start->check_protein_conc check_reaction_kinetics Evaluate Reaction Kinetics start->check_reaction_kinetics check_buffer_cond Assess Buffer Conditions start->check_buffer_cond check_starting_material Analyze Purity of Initial Protein start->check_starting_material lower_conc Decrease Protein Concentration check_protein_conc->lower_conc Concentration is High slow_reaction Lower Reaction Temperature (e.g., 4°C) Stepwise Addition of PEG check_reaction_kinetics->slow_reaction Reaction is too Fast add_stabilizers Incorporate Stabilizing Excipients (e.g., Sucrose, Arginine) check_buffer_cond->add_stabilizers Suboptimal Stability purify_protein Purify Protein to Remove Pre-existing Aggregates check_starting_material->purify_protein Aggregates Present end_goal Aggregation Minimized lower_conc->end_goal slow_reaction->end_goal add_stabilizers->end_goal purify_protein->end_goal

Caption: Troubleshooting workflow for protein aggregation.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
pH 7.0 - 8.0For sensitive proteins. A wider range of 4-11 is possible for CuAAC.
Buffer Type Amine-free (e.g., PBS, HEPES)Avoid Tris and other primary amine-containing buffers.
This compound:Protein Molar Ratio 5:1 to 20:1Protein-dependent, requires optimization.
Protein Concentration 0.5 - 5 mg/mLLower concentrations can help reduce aggregation.
Temperature 4°C to Room TemperatureLower temperatures slow the reaction, which can reduce aggregation.
Incubation Time 30 minutes - 2 hoursCan be extended overnight at 4°C.
CuSO₄ Concentration (for CuAAC) 1 mMA common starting concentration.
Sodium Ascorbate Concentration (for CuAAC) 1-5 mMShould be in excess of CuSO₄. Always prepare fresh.
Copper Ligand (e.g., THPTA) Concentration (for CuAAC) 0.1 - 1 mMA 5:1 ligand to copper ratio is often recommended to protect the protein.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 300 mM in water, prepare fresh )

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Prepare the alkyne-modified protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Alkyne-modified protein solution

    • This compound stock solution to the desired final molar excess (e.g., 10-fold)

    • Copper ligand solution to a final concentration of 1 mM. Vortex briefly.

    • CuSO₄ solution to a final concentration of 1 mM. Vortex briefly.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction. Vortex briefly.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Purification: Remove excess reagents and purify the PEGylated protein using an appropriate chromatography method such as SEC or IEX.

CuAAC_Workflow prep_protein Prepare Alkyne-Protein in Amine-Free Buffer mix_reagents Combine Protein, PEG, Ligand, and CuSO4 prep_protein->mix_reagents prep_peg Prepare this compound Stock Solution prep_peg->mix_reagents initiate Add Fresh Sodium Ascorbate to Initiate Reaction mix_reagents->initiate incubate Incubate at RT or 4°C initiate->incubate purify Purify PEGylated Protein (SEC or IEX) incubate->purify final_product Characterize Final Product purify->final_product

Caption: Experimental workflow for CuAAC PEGylation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free

This protocol is suitable for highly sensitive proteins where the presence of a copper catalyst is a concern. It requires the protein to be modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (pH 6.5-8.5)

  • This compound

  • Purification system (e.g., SEC, HIC)

Procedure:

  • Protein Preparation: Prepare the strained alkyne-modified protein solution. The buffer can be a standard biological buffer like PBS.

  • This compound Addition: Add the this compound to the protein solution to achieve the desired molar excess.

  • Incubation: Incubate the reaction mixture. Reaction times for SPAAC can vary from 1 to 24 hours at temperatures ranging from 4°C to 37°C. The optimal conditions should be determined empirically.

  • Purification: Purify the PEGylated protein to remove unreacted this compound using a suitable chromatography method.

SPAAC_Workflow prep_protein Prepare Strained Alkyne-Protein add_peg Add this compound to Protein Solution prep_protein->add_peg incubate Incubate at Optimized Temperature and Time add_peg->incubate purify Purify PEGylated Protein (e.g., SEC, HIC) incubate->purify final_product Characterize Final Product purify->final_product

Caption: Experimental workflow for copper-free SPAAC PEGylation.

References

Navigating the Nuances of pH in m-PEG9-Azide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The success of bioconjugation reactions involving m-PEG9-azide hinges on a multitude of factors, with pH standing out as a critical parameter influencing reaction kinetics, yield, and the stability of biomolecules. This technical support center provides a comprehensive guide to understanding and troubleshooting the impact of pH on your this compound reactions, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving this compound?

A1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction that can proceed over a broad pH range, typically between 4 and 12.[1][2] However, when working with sensitive biomolecules such as proteins and antibodies, it is crucial to maintain their structural integrity. For such applications, a narrower pH range of 7 to 9 is most commonly employed to strike a balance between reaction efficiency and biomolecule stability.[1] A neutral pH of around 7.0 to 7.5 is often a good starting point for optimization.[3]

Q2: How does pH influence Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound?

A2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is generally less sensitive to pH compared to CuAAC because it does not require a metal catalyst.[] However, the reaction rate can still be significantly affected by the pH and the buffer system used. Studies have indicated that higher pH values can often lead to an increase in the reaction rate for some cyclooctynes. It's important to note that this effect can be buffer-dependent.

Q3: Are there any buffers I should avoid when performing these reactions?

A3: Yes. If you are introducing the azide (B81097) or alkyne functionality to your biomolecule using NHS esters, it is critical to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target amine groups on your biomolecule, leading to significantly lower yields. For the click reaction itself, especially CuAAC, Tris buffer should also be avoided as it can act as a competitive and inhibitory ligand for the copper catalyst. Recommended alternatives include phosphate-buffered saline (PBS) or HEPES.

Q4: Can the stability of my strained alkyne (e.g., DBCO, BCN) be affected by pH?

A4: Yes, the stability of certain strained alkynes can be pH-dependent. For instance, dibenzocyclooctyne (DBCO) has been reported to be susceptible to acid-mediated rearrangement. Therefore, it is advisable to avoid strongly acidic conditions when working with DBCO and other strained alkynes to prevent their degradation.

Q5: My reaction yield is low. Could pH be the culprit?

A5: Low reaction yield can certainly be attributed to suboptimal pH. For CuAAC, a pH outside the optimal range of 7-9 for bioconjugation can lead to either slow reaction rates or degradation of the biomolecule. For SPAAC, while less sensitive, the kinetics are still pH-dependent, and an unfavorable pH can result in a sluggish reaction. It is recommended to perform a pH optimization screen to identify the ideal condition for your specific system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation Suboptimal pH for the reaction.Perform a pH screen using a series of buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments to find the optimal condition.
Degradation of a sensitive biomolecule at the current pH.For CuAAC, ensure the pH is within the 7-9 range to maintain biomolecule stability. If degradation persists, consider switching to a copper-free method like SPAAC.
Incompatible buffer system.Avoid amine-containing buffers like Tris or glycine, especially when using NHS esters for labeling. Switch to PBS or HEPES buffer.
Reaction is very slow pH is not optimal for reaction kinetics.For SPAAC, consider increasing the pH, as higher pH values can sometimes increase the reaction rate. For CuAAC, ensure you are within the optimal pH 7-9 range.
Buffer composition is inhibiting the reaction.Some buffer components can interfere with the reaction. For SPAAC, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases.
Side reactions or non-specific labeling The pH is too high, leading to unintended reactions.High pH can lead to the labeling of other nucleophilic residues like lysine (B10760008) in addition to the intended target. Carefully control and optimize the pH to minimize side reactions.
Precipitation of reactants pH is affecting the solubility of the biomolecule or reagent.Adjust the pH to a value where all components remain soluble. The PEG linker on this compound generally enhances water solubility.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the impact of pH and buffer conditions on azide-alkyne cycloaddition reactions.

Table 1: Recommended pH Ranges for Azide-Alkyne Cycloaddition Reactions

Reaction TypeGeneral pH RangeRecommended pH for BioconjugationKey Considerations
CuAAC 4.0 - 12.07.0 - 9.0Narrower range is crucial for maintaining the stability of sensitive biomolecules.
SPAAC Generally less pH-sensitive5.0 - 10.0Reaction rates can be buffer and pH-dependent; higher pH can increase rates for some cyclooctynes.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates (Example with sulfo-DBCO)

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PBS70.32 - 0.85
HEPES70.55 - 1.22
Borate10Up to 1.18
DMEM7.40.59 - 0.97
RPMI7.40.27 - 0.77

Note: The specific rate constants can vary depending on the exact azide and alkyne structures.

Experimental Protocols

Protocol 1: pH Optimization for a CuAAC Reaction

  • Prepare Stock Solutions:

    • This compound functionalized biomolecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • Alkyne-containing molecule in an appropriate solvent (e.g., DMSO).

    • Copper(II) sulfate (B86663) (CuSO₄) in water.

    • Sodium ascorbate (B8700270) in water (must be prepared fresh).

    • Copper-chelating ligand (e.g., THPTA) in water.

    • A series of reaction buffers (e.g., phosphate (B84403) or HEPES buffers) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Reaction Setup:

    • In separate microcentrifuge tubes, aliquot the azide-functionalized biomolecule.

    • Add the respective reaction buffer to each tube to achieve the desired final pH.

    • Add the alkyne-containing molecule to each tube.

    • Prepare a premix of CuSO₄ and the ligand. Add this premix to each reaction tube.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubation:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Analysis:

    • Analyze the reaction products using a suitable technique such as SDS-PAGE, HPLC, or mass spectrometry to determine the extent of conjugation at each pH.

  • Determine Optimal pH:

    • Identify the pH that provides the highest conjugation yield without causing significant degradation of the biomolecule.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Azide_Biomolecule Azide-Biomolecule (this compound) Reaction_Mix Reaction Mixture Azide_Biomolecule->Reaction_Mix Alkyne_Molecule Alkyne Molecule Alkyne_Molecule->Reaction_Mix Buffer_Screen Buffer Screen (pH 6.5-8.5) Buffer_Screen->Reaction_Mix Analysis Analysis (SDS-PAGE, HPLC, MS) Reaction_Mix->Analysis Incubate Cu_Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Cu_Catalyst->Reaction_Mix Optimal_pH Determine Optimal pH Analysis->Optimal_pH

Caption: Workflow for pH optimization of a CuAAC reaction.

SPAAC_pH_Effect pH_Low Low pH (e.g., < 6) Rate_Slow Slower Reaction Rate pH_Low->Rate_Slow pH_Neutral Neutral pH (e.g., 7-8) Rate_Optimal Optimal Reaction Rate pH_Neutral->Rate_Optimal pH_High High pH (e.g., > 8.5) Rate_Fast Faster Reaction Rate (Potential for side reactions) pH_High->Rate_Fast

Caption: General impact of pH on SPAAC reaction kinetics.

Troubleshooting_Tree Start Low Reaction Yield Check_pH Is pH optimized? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Optimize_pH Perform pH screen (6.5-8.5) Check_pH->Optimize_pH No Check_Stability Is biomolecule stable? Check_Buffer->Check_Stability Yes Change_Buffer Switch to PBS or HEPES Check_Buffer->Change_Buffer No Consider_SPAAC Consider switching to SPAAC Check_Stability->Consider_SPAAC No Success Improved Yield Check_Stability->Success Yes Optimize_pH->Success Change_Buffer->Success Consider_SPAAC->Success

References

Technical Support Center: Stability of m-PEG9-azide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of m-PEG9-azide in aqueous buffers. Below you will find frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols to assess stability in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the azide (B81097) functional group in this compound?

A: The azide functional group is generally stable and bioorthogonal, meaning it does not readily react with most biological molecules, making it ideal for specific "click chemistry" conjugations.[1] However, its long-term stability in aqueous buffers can be influenced by factors such as pH, temperature, and the presence of certain reagents.

Q2: What are the recommended storage conditions for this compound?

A: To ensure maximum stability and prevent degradation, this compound should be stored at -20°C in a moisture-free environment.[2] Repeated freeze-thaw cycles should be avoided to maintain its integrity.[2] For long-term storage, some suppliers recommend temperatures as low as -80°C.

Q3: What are the potential degradation pathways for this compound in aqueous buffers?

A: The primary degradation pathway of concern for alkyl azides like this compound in a laboratory setting is reduction to the corresponding amine (m-PEG9-amine). This can be initiated by the presence of reducing agents or certain phosphines.[1] While hydrolysis of the azide group is generally not a significant issue under standard buffer conditions, extreme pH and high temperatures could potentially lead to degradation.

Q4: Can the buffer composition affect the stability of this compound?

A: Yes, buffer composition can play a role. Buffers containing components that can act as reducing agents should be avoided. While a study on a different azide-alkyne reaction showed tolerance to various buffers, it's always best practice to use freshly prepared buffers and consider potential interactions.[3] For instance, avoid using buffers containing sodium azide as a preservative if you are working with an azide-functionalized molecule.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound that may be related to its stability.

Symptom Potential Cause Suggested Solution
Low or no yield in click chemistry reaction Degradation of this compound: The azide group may have been reduced to an amine, rendering it unreactive in click chemistry.Verify the integrity of your this compound using analytical methods such as NMR or mass spectrometry. Use a fresh, properly stored batch of the reagent.
Inactive Copper Catalyst: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state is a common issue in CuAAC reactions.Degas all solvents and solutions thoroughly. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Perform the reaction under an inert atmosphere (argon or nitrogen).
Unexpected mass increase in product corresponding to an amine Reduction of the azide group: The azide has likely been reduced to a primary amine.Identify and eliminate the source of reduction. This could be a reducing agent in your buffer or a phosphine-containing reagent used in a previous step.
Inconsistent experimental results over time Gradual degradation of this compound stock solution: The reagent may be degrading upon repeated use or improper storage.Aliquot your this compound upon receipt to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from moisture. Equilibrate to room temperature before opening.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffers

This protocol outlines a general method to evaluate the stability of this compound over time in different aqueous buffer systems at various temperatures.

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., Phosphate Buffered Saline (PBS) at pH 5.4, 7.4, and 9.4)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent like DMSO to create a stock solution.

  • Prepare Buffer Solutions: Prepare the desired aqueous buffers at the target pH values.

  • Sample Preparation:

    • For each buffer and temperature condition, dilute the this compound stock solution into the buffer to a final concentration suitable for HPLC analysis.

    • Aliquot the solutions into separate, sealed autosampler vials for each time point.

  • Incubation: Place the vials in the respective incubators or water baths.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one vial from each condition.

  • HPLC Analysis:

    • Immediately analyze the sample by HPLC to determine the concentration of intact this compound.

    • Use a gradient elution method if necessary to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant and the half-life (t½) of this compound in each buffer and at each temperature.

Data Presentation

The following tables summarize hypothetical quantitative data for the stability of this compound under various conditions, as would be generated from the protocol above.

Table 1: Half-life (t½, in hours) of this compound in Different Buffers at Various Temperatures

Buffer (pH)4°C25°C (Room Temperature)37°C
PBS (pH 5.4) > 500350180
PBS (pH 7.4) > 500480250
PBS (pH 9.4) 45020090

Table 2: Percentage of this compound Remaining After 7 Days

Buffer (pH)4°C25°C (Room Temperature)37°C
PBS (pH 5.4) 95%80%62%
PBS (pH 7.4) 98%88%75%
PBS (pH 9.4) 85%65%40%

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) sample_prep Dilute Stock into Buffers & Aliquot into Vials prep_stock->sample_prep prep_buffers Prepare Aqueous Buffers (e.g., pH 5.4, 7.4, 9.4) prep_buffers->sample_prep incubation Incubate at Different Temperatures (4°C, 25°C, 37°C) sample_prep->incubation sampling Collect Samples at Defined Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis: Plot Concentration vs. Time, Calculate Half-life hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway cluster_main Potential Degradation of this compound peg_azide This compound (R-N3) peg_amine m-PEG9-amine (R-NH2) peg_azide->peg_amine Reduction (e.g., reducing agents, phosphines)

Caption: Primary degradation pathway of this compound to m-PEG9-amine.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Confirming m-PEG9-Azide Purity

Author: BenchChem Technical Support Team. Date: December 2025

The purity of m-PEG9-azide, a discrete polyethylene (B3416737) glycol (PEG) derivative, is critical for its successful application in bioconjugation, drug delivery, and "click chemistry" reactions. Ensuring high purity is essential for reproducibility, efficacy, and safety in downstream applications. This guide provides an objective comparison of key analytical techniques used to verify the identity and purity of this compound, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Core Analytical Techniques

A multi-faceted analytical approach is required for the comprehensive characterization of this compound. No single technique can provide complete information on structure, molecular weight, functional group integrity, and quantitative purity. The most effective strategy combines spectroscopic and chromatographic methods to build a complete purity profile.

The primary techniques for confirming the purity and identity of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.

  • Mass Spectrometry (MS): For precise molecular weight confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For verifying the presence of the key azide (B81097) functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular environment of atoms, confirming the PEG backbone and the successful installation of the terminal azide group.

  • ¹H NMR: The proton spectrum shows characteristic signals for the methoxy (B1213986) (CH₃O-) group, the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-), and, most importantly, the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃). However, the strong signal from the PEG backbone can sometimes obscure the signals of the end groups, especially for larger PEG molecules.[1][2] One strategy to overcome this is to use a "click" reaction to attach a reporter molecule with distinct NMR signals, allowing for more precise quantification of the azide functionality.[1]

  • ¹³C NMR: The carbon spectrum provides complementary information, with a characteristic chemical shift for the carbon atom directly attached to the azide group, typically appearing around 50-65 ppm.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the quantitative purity of PEG compounds. For a discrete compound like this compound, HPLC can effectively separate the main product from starting materials or other impurities.

Because the PEG backbone lacks a strong UV chromophore, standard UV detection is often inadequate. Therefore, universal detectors are employed:

  • Evaporative Light Scattering Detector (ELSD): This is a popular choice as it detects any non-volatile analyte after the mobile phase has been evaporated.

  • Refractive Index Detector (RID): RID can also measure PEG molecules but is generally less sensitive and incompatible with gradient elution methods.

  • Charged Aerosol Detector (CAD): Overcomes limitations of other detectors and provides reliable quantification for compounds without UV chromophores.

Commercial suppliers often specify purity levels of >95% or >98% as determined by HPLC.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the exact molecular weight of this compound (C₁₉H₃₉N₃O₉, MW: 453.53 g/mol ). Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

Beyond confirming the parent molecular ion peak, MS provides strong evidence for the azide group's presence through its characteristic fragmentation pattern. A key diagnostic feature is the loss of a nitrogen molecule (N₂), resulting in a prominent fragment ion peak at [M-28]⁺. This fragmentation is a definitive indicator of a successful azidation reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique used to confirm the presence of specific functional groups. For this compound, the key diagnostic feature is the strong, sharp absorption band from the asymmetric stretching vibration of the azide (N₃) group. This peak appears reliably in the 2100-2160 cm⁻¹ region, an area of the spectrum that is typically free from other interfering signals. Its presence provides clear qualitative evidence of successful azide incorporation.

Comparative Data Summary

The following table summarizes the capabilities of each analytical technique for the characterization of this compound.

Technique Information Provided Type Key Strength Key Limitation
¹H & ¹³C NMR Detailed molecular structure, end-group confirmation, estimation of purity.Quantitative/QualitativeUnambiguous structural elucidation and confirmation of functionalization site.Lower sensitivity; PEG backbone signal can obscure end-group signals.
HPLC-ELSD/CAD Quantitative purity (%), separation of impurities.QuantitativeHigh accuracy and reproducibility for purity determination.Requires a universal detector (ELSD, CAD, or RID) as PEG lacks a UV chromophore.
Mass Spectrometry Precise molecular weight, confirmation of elemental composition.QualitativeHigh sensitivity and confirmation of azide group via characteristic fragmentation (loss of N₂).Can be difficult to distinguish isomers without chromatographic separation.
FTIR Presence of the azide functional group.QualitativeRapid, simple, and provides a distinct, unambiguous signal for the azide group.Provides no information on purity or molecular weight; strictly for functional group identification.

Visualizing the Analytical Workflow

A combination of techniques is essential for a complete quality assessment. The following workflow illustrates how these methods are integrated to provide a comprehensive analysis of this compound.

G cluster_0 Purity & Identity Confirmation cluster_1 Primary Analysis cluster_2 Information Obtained sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) sample->NMR HPLC HPLC-ELSD/CAD sample->HPLC MS Mass Spectrometry sample->MS FTIR FTIR Spectroscopy sample->FTIR info_structure Structural Confirmation NMR->info_structure info_purity Quantitative Purity (>98%) HPLC->info_purity info_mw Correct Molecular Weight (453.53 Da) MS->info_mw info_fg Azide Group Present (~2100 cm⁻¹) FTIR->info_fg final Verified this compound info_structure->final info_purity->final info_mw->final info_fg->final G cluster_info Analytical Readouts center This compound NMR ¹H & ¹³C NMR center->NMR HPLC HPLC-ELSD center->HPLC MS Mass Spec center->MS FTIR FTIR center->FTIR NMR_info Provides: • Structural confirmation • End-group analysis • CH₂-N₃ protons & carbons NMR->NMR_info HPLC_info Provides: • Quantitative purity (%) • Separation of impurities • Lot-to-lot consistency HPLC->HPLC_info MS_info Provides: • Exact molecular weight • Confirmation of N₃ group  (via N₂ loss) MS->MS_info FTIR_info Provides: • Presence of N₃ group • Strong band at ~2100 cm⁻¹ FTIR->FTIR_info

References

A Comparative Guide to m-PEG9-azide and Other Length PEG-azide Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse linker technologies available, polyethylene (B3416737) glycol (PEG) linkers functionalized with an azide (B81097) group have become indispensable tools, primarily due to their role in highly efficient "click chemistry" reactions.

This guide provides an objective comparison of m-PEG9-azide, a discrete and monodisperse linker, with other linear PEG-azide linkers of varying lengths. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the rational selection of the optimal PEG-azide linker for specific research and therapeutic applications.

The Critical Role of PEG Linker Length

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer widely used to enhance the therapeutic properties of molecules.[1][2] When used as a linker, the length of the PEG chain—the number of repeating ethylene (B1197577) glycol units—is a crucial parameter that modulates several key attributes of the final conjugate.[3]

  • Shorter PEG linkers (e.g., this compound): These are often chosen to create compact conjugates where a minimal increase in size is desired. They provide a defined and hydrophilic spacer to connect two molecules without introducing excessive flexibility or steric bulk.[4][5]

  • Longer PEG linkers (e.g., PEG 2kDa, 5kDa, 10kDa): These are employed to significantly enhance the solubility and hydrodynamic radius of a molecule. This increased size leads to reduced renal clearance, extending the circulation half-life of the therapeutic agent in the body. They can also provide a steric shield, protecting the conjugated protein from proteolytic degradation.

The choice of linker length, therefore, represents a critical trade-off between enhancing pharmacokinetic properties and potentially introducing steric hindrance that could affect the molecule's binding affinity to its target.

Comparative Analysis of PEG-Azide Linker Performance

The optimal PEG-azide linker is application-dependent. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Data Presentation: Performance Metrics vs. PEG Linker Length

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Pegylated Peptide70 kDaBlood clearance (t½) of 8.0 hours.
Pegylated Peptide150 kDaBlood clearance (t½) of 17.7 hours; a 2.2-fold increase over the 70 kDa version.
PSMA InhibitorPEG4Exhibited lower kidney uptake compared to non-PEGylated versions.
PSMA InhibitorPEG8Showed further reduced kidney uptake compared to the PEG4 version.

Table 2: Effect of PEG Linker Length on In Vitro Potency and Targeting

Conjugate TypePEG Linker LengthKey In Vitro / Targeting FindingReference
Affibody-MMAE Conjugate4 kDaIC50 was 6.5-fold higher (less potent) than the non-PEGylated conjugate.
Affibody-MMAE Conjugate10 kDaIC50 was 22.5-fold higher (less potent) than the non-PEGylated conjugate.
Antibody-Coated Nanocarrier0.65 kDaShowed the best targeting efficiency in DC2.4 dendritic cells.
Antibody-Coated Nanocarrier2 kDa & 5 kDaResulted in lower targeting ability compared to the 0.65 kDa linker.
Folate-Linked Liposomes2 kDa vs. 10 kDaNo significant difference in cellular uptake in vitro between lengths.
Folate-Linked Liposomes10 kDaIn vivo, tumor accumulation was significantly higher with the 10 kDa linker.

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the relationships between linker structure and function, as well as the experimental processes involved.

G cluster_reactants Reactants cluster_steps Conjugation Steps Ab Antibody Click 2. Click Chemistry (SPAAC or CuAAC) Ab->Click Azide-PEG-Ab Linker Alkyne-PEG-Azide Linker Linker->Click Drug Drug Payload Mod 1. Modify Drug with Alkyne Drug->Mod Mod->Click Alkyne-Drug Purify 3. Purification (e.g., SEC) Click->Purify ADC Final Antibody-Drug Conjugate (ADC) Purify->ADC

Caption: General workflow for ADC synthesis using a PEG-azide linker.

G cluster_effects Resulting Properties Length Increasing PEG Linker Length (e.g., PEG4 -> PEG9 -> PEG24 -> 5kDa) Sol Solubility Length->Sol Increases HalfLife Circulation Half-Life Length->HalfLife Increases Clearance Renal Clearance Length->Clearance Decreases Steric Steric Hindrance Length->Steric Increases Binding Target Binding Affinity Steric->Binding May Decrease

Caption: Relationship between PEG linker length and conjugate properties.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and reproduction of experimental findings. Below are representative protocols for key experiments involving PEG-azide linkers.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized protein (prepared using an NHS-PEG-Azide linker) to a DBCO-functionalized molecule (e.g., a drug or fluorescent dye).

Materials:

  • Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized payload dissolved in a compatible solvent (e.g., DMSO).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

  • Protein Preparation: Ensure the azide-functionalized protein is at a known concentration (e.g., 1-5 mg/mL) in PBS.

  • Reactant Addition: Add the DBCO-functionalized payload to the protein solution. A molar excess of 1.5 to 5-fold of the DBCO-payload per azide group on the protein is typically used. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C for 12-16 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the resulting conjugate from unreacted payload and byproducts using SEC or dialysis.

  • Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., via UV-Vis spectroscopy or Mass Spectrometry) and confirm its purity.

Protocol for In Vivo Pharmacokinetic Study

This protocol outlines a method to compare the pharmacokinetic profiles of molecules conjugated with different length PEG linkers in a rodent model.

Materials:

  • Test articles (e.g., protein conjugated with this compound, m-PEG24-azide, etc.).

  • Animal model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Vehicle control (e.g., sterile saline or PBS).

  • Blood collection supplies (e.g., heparinized capillaries).

  • Analytical method for quantification (e.g., ELISA or LC-MS).

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer a single intravenous (IV) bolus dose of the PEGylated test articles and a non-PEGylated control to different groups of animals (n=3-5 per group).

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h).

  • Plasma Preparation: Process the blood samples immediately to obtain plasma and store at -80°C until analysis.

  • Quantification: Analyze the concentration of the test article in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time data for each group. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and Area Under the Curve (AUC) using appropriate software.

Conclusion

The length of a PEG-azide linker is a critical design parameter that significantly impacts the therapeutic index of a bioconjugate. While discrete, shorter linkers like This compound offer high reproducibility and are ideal for applications requiring a compact and hydrophilic spacer, longer PEG chains are generally superior for enhancing pharmacokinetic properties. As demonstrated by experimental data, increasing PEG length effectively prolongs circulation half-life and can improve tumor accumulation in vivo.

However, this benefit may come at the cost of reduced in vitro potency or altered targeting efficiency due to steric hindrance. Furthermore, the optimal linker length is highly dependent on the specific antibody, payload, and biological target. Therefore, an empirical evaluation of several linker lengths is often necessary. By carefully considering the trade-offs between solubility, stability, pharmacokinetics, and biological activity, researchers can rationally design more effective and safer therapeutics.

References

Assessing the In Vivo Stability of m-PEG9-Azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a biopharmaceutical is a critical determinant of its therapeutic efficacy. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to enhance the in vivo stability and pharmacokinetic profile of therapeutic proteins, peptides, and small molecules. The choice of conjugation chemistry plays a pivotal role in the stability of the resulting PEG-conjugate. This guide provides an objective comparison of the in vivo stability of m-PEG9-azide conjugates with alternatives, supported by experimental data and detailed protocols.

Comparative In Vivo Stability of PEGylation Chemistries

The stability of the linkage between the PEG moiety and the therapeutic molecule is paramount for maintaining the conjugate's integrity and extending its circulation half-life. Different conjugation chemistries result in linkages with varying susceptibility to in vivo cleavage by chemical or enzymatic hydrolysis.

Linkage ChemistryLinkage FormedTypical In Vivo StabilityKey Considerations
m-PEG-Azide (via Click Chemistry) TriazoleHigh The 1,2,3-triazole ring formed through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is exceptionally stable and resistant to enzymatic and chemical degradation in vivo.[1][2][3]
m-PEG-NHS Ester AmideModerate to High Forms a stable amide bond with primary amines (e.g., lysine (B10760008) residues). While generally stable, it can be susceptible to enzymatic cleavage by proteases, although the PEG chain offers steric hindrance.
m-PEG-Maleimide ThioetherModerate Reacts with free thiols (e.g., cysteine residues) to form a thioether bond. This linkage can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo. Newer maleimide (B117702) derivatives have been developed to improve stability.

Quantitative Data Summary:

Conjugate (Example)PEGylation ChemistryAnimal ModelElimination Half-life (t½)Reference
Peptide-PEGDBCO-AzideMouse~18 hoursF-3550
Peptide-PEGMaleimide-ThiolMouse~16 hoursF-3550
rhTIMP-1-PEG (20kDa)NHS EsterMouse28 hours (vs. 1.1h for native)
PEG (40kDa)-Mouse~18 hours

Note: Direct comparative in vivo stability data for this compound conjugates against a comprehensive panel of other PEGylation reagents is limited in publicly available literature. The data presented is based on available studies and general knowledge of linkage stability.

Experimental Protocols

To assess and compare the in vivo stability of different PEG conjugates, a robust experimental plan is essential. Below are detailed methodologies for key experiments.

Pharmacokinetic (PK) Study in a Rodent Model

Objective: To determine and compare the circulation half-life, clearance rate, and biodistribution of different PEG-protein conjugates.

Materials:

  • Test conjugates (e.g., Protein-m-PEG9-azide, Protein-m-PEG-NHS, Protein-m-PEG-maleimide)

  • Control (unconjugated protein)

  • Sprague-Dawley rats or BALB/c mice

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical instrumentation (e.g., ELISA reader, LC-MS/MS, gamma counter if radiolabeled)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) bolus dose of the test conjugates and control to different groups of animals (n=3-5 per group). The dose will depend on the specific protein and its therapeutic range.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Quantification of Conjugate:

    • ELISA: Develop a specific enzyme-linked immunosorbent assay to quantify the concentration of the intact PEG-protein conjugate in the plasma samples. This method is often preferred as it can be specific to the conjugated form.

    • LC-MS/MS: For smaller protein or peptide conjugates, liquid chromatography-tandem mass spectrometry can be used to quantify the conjugate.

    • Radiolabeling: The protein or PEG can be labeled with a radioisotope (e.g., ¹²⁵I, ¹¹¹In). The concentration of the conjugate in plasma and tissues can then be determined by measuring radioactivity using a gamma counter.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd) for each conjugate.

  • Biodistribution (Optional): At the end of the study, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.). Homogenize the tissues and quantify the amount of conjugate in each organ to determine its distribution pattern.

In Vitro Serum Stability Assay

Objective: To assess the stability of the PEG-protein linkage in the presence of serum enzymes and other components as a preliminary screen for in vivo stability.

Materials:

  • Test conjugates

  • Freshly collected animal or human serum

  • Incubator (37°C)

  • Analytical instrumentation (e.g., SDS-PAGE, Western Blot, HPLC)

Procedure:

  • Incubate the test conjugates at a known concentration in serum at 37°C.

  • At various time points (e.g., 0, 1h, 4h, 8h, 24h, 48h), take aliquots of the incubation mixture.

  • Analyze the samples to determine the percentage of intact conjugate remaining.

    • SDS-PAGE and Western Blot: Separate the proteins by size. A decrease in the band intensity of the PEGylated protein and the appearance of a band corresponding to the unconjugated protein would indicate cleavage. Western blotting with an anti-protein antibody can confirm the identity of the bands.

    • HPLC: Size-exclusion or reversed-phase HPLC can be used to separate the intact conjugate from any free protein or PEG, allowing for quantification of the degradation.

Visualizations

in_vivo_cleavage cluster_circulation In Vivo Circulation PEG_Conjugate This compound Conjugate (Intact) Cleaved_PEG Free m-PEG9 PEG_Conjugate->Cleaved_PEG Potential Cleavage (Minimal for Azide Linkage) Cleaved_Protein Free Therapeutic Protein/Peptide PEG_Conjugate->Cleaved_Protein Potential Cleavage (Minimal for Azide Linkage) Therapeutic_Effect Therapeutic_Effect PEG_Conjugate->Therapeutic_Effect Pharmacological Action Excretion Excretion Cleaved_PEG->Excretion Renal Clearance Degradation Degradation Cleaved_Protein->Degradation Proteolysis

Caption: In vivo fate of a PEG-azide conjugate.

experimental_workflow cluster_preparation Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Conjugate_A This compound Conjugate Dosing IV Administration to Animal Model Conjugate_A->Dosing Conjugate_B Alternative PEG Conjugate (e.g., NHS) Conjugate_B->Dosing Control Unconjugated Protein Control->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Isolation Plasma Isolation Sampling->Plasma_Isolation Quantification Quantification of Intact Conjugate (ELISA, LC-MS) Plasma_Isolation->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Comparison Comparative Analysis of Stability PK_Analysis->Comparison

Caption: Experimental workflow for comparative in vivo stability.

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to facilitate informed decisions in drug development.

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules such as proteins, peptides, and small drugs.[1] They are composed of repeating ethylene (B1197577) oxide units and can be broadly categorized into two classes: monodisperse and polydisperse. The fundamental difference lies in their molecular weight distribution. Monodisperse PEGs consist of a single, precisely defined chain length, whereas polydisperse PEGs are a heterogeneous mixture of various chain lengths, characterized by an average molecular weight.[2][3] This distinction has profound implications for the final drug product's homogeneity, characterization, and performance.

Key Differences at a Glance

FeatureMonodisperse PEG LinkersPolydisperse PEG Linkers
Composition Single, precisely defined molecular weight[2]Mixture of varying chain lengths with an average molecular weight[4]
Homogeneity High (e.g., uniform Drug-to-Antibody Ratio - DAR)Low (heterogeneous DAR)
Reproducibility High batch-to-batch consistencyLow, leading to variability
Characterization Simplified and more preciseComplex and challenging
Pharmacokinetics (PK) More predictable and often improvedVariable and less predictable
Immunogenicity Potentially lower riskHigher risk of eliciting anti-PEG antibodies
Cost Generally higherGenerally lower

Performance in Drug Development: A Quantitative Look

The use of monodisperse PEG linkers can lead to significant improvements in the pharmacokinetic (PK) profile of a drug, particularly for complex biologics like antibody-drug conjugates (ADCs). The uniform nature of monodisperse PEGs contributes to a more predictable and consistent PK profile.

Impact on ADC Clearance

Studies have shown that the length of the PEG linker can influence the clearance rate of ADCs. For instance, in a study with ADCs having a drug-to-antibody ratio (DAR) of 8, increasing the monodisperse PEG length led to a decrease in clearance, which plateaued at a PEG8 linker.

LinkerClearance (mL/day/kg) in Rats
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Data adapted from Burke et al., 2017.
In Vitro Cytotoxicity

The length of the PEG linker can also modulate the in vitro cytotoxicity of an ADC. In one study, the introduction of a PEG linker resulted in a reduction in cytotoxicity compared to a conjugate with no PEG linker.

LinkerFold Reduction in Cytotoxicity
4 kDa PEG4.5
10 kDa PEG22
Data adapted from a study on a trastuzumab-DM1 conjugate.
Protein Aggregation

PEGylation is known to reduce protein aggregation. The presence of a PEG moiety can prevent protein precipitation by keeping the aggregates soluble and can slow the rate of aggregation. Monodisperse PEGs, by providing a uniform hydrophilic shell, are particularly effective in shielding hydrophobic drug payloads in ADCs, thereby reducing aggregation and improving stability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the development and characterization of PEGylated therapeutics. Below are methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute for ADCs.

Methodology: Hydrophobic Interaction Chromatography (HIC)

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.

    • Filter and degas all buffers.

  • Chromatography Conditions:

    • Column: TSKgel Butyl-NPR or equivalent HIC column.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

    • Injection Volume: 10-50 µg of the ADC sample.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to different drug-loaded species. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values.

Purity and Aggregation Analysis

Methodology: Size-Exclusion Chromatography (SEC)

  • Mobile Phase Preparation: A common mobile phase is 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.

  • Chromatography Conditions:

    • Column: A suitable SEC column (e.g., Waters ACQUITY UPLC Protein BEH SEC Column).

    • Flow Rate: Typically 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Filter samples (0.22 µm) to remove particulates.

  • Data Analysis: The elution profile will show peaks corresponding to the monomeric ADC, as well as any high molecular weight aggregates or low molecular weight fragments.

Identity and Integrity Confirmation

Methodology: Mass Spectrometry (MS)

  • Sample Preparation:

    • For intact mass analysis, desalt the ADC sample using a suitable method like reversed-phase chromatography.

    • For peptide mapping, denature the protein, reduce and alkylate the disulfide bonds, and then digest with an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase column (e.g., BEH C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Data Analysis:

    • For intact mass, deconvolute the raw data to obtain the zero-charge mass spectrum.

    • For peptide mapping, search the MS/MS data against the protein sequence to confirm the sequence and identify the sites of PEGylation.

Visualizing the Impact

Diagrams can help illustrate the fundamental differences and workflows related to monodisperse and polydisperse PEG linkers.

G cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker cluster_2 Resulting Conjugate a Single, Defined Molecular Weight c Homogeneous Product a->c Leads to b Mixture of Different Molecular Weights d Heterogeneous Product b->d Leads to G cluster_characterization Characterization start Start: Antibody & Drug-Linker conjugation Bioconjugation Reaction start->conjugation purification Purification (e.g., SEC) conjugation->purification dar DAR Analysis (HIC) purification->dar purity Purity/Aggregation (SEC) purification->purity identity Identity/Integrity (MS) purification->identity final_product Final ADC Product

References

A Researcher's Guide to Quantifying m-PEG9-azide Labeling and a Comparison of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomolecule labeling is paramount for ensuring the efficacy, safety, and reproducibility of novel therapeutics and research reagents. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. m-PEG9-azide is a popular reagent for this purpose, enabling the site-specific attachment of a discrete PEG chain via "click chemistry." This guide provides a comprehensive comparison of analytical techniques to quantify the degree of labeling with this compound and presents a comparative analysis with alternative labeling chemistries.

Quantifying the Degree of Labeling: A Comparative Overview

The degree of labeling (DOL), defined as the average number of PEG molecules conjugated to a single biomolecule, is a critical quality attribute. Several analytical techniques can be employed to determine the DOL, each with its own advantages and limitations. The choice of method often depends on the nature of the biomolecule, the properties of the PEG reagent, and the available instrumentation.

Table 1: Comparison of Analytical Techniques for Quantifying Degree of Labeling

Analytical TechniquePrincipleSample RequirementsThroughputKey AdvantagesKey Limitations
UV-Vis Spectroscopy Measures the absorbance of a chromophore on the PEG chain or the biomolecule. The DOL is calculated using the Beer-Lambert law.[1][2]Requires a chromophore on the PEG or knowledge of the protein's extinction coefficient. Sample must be purified from unreacted PEG.HighSimple, rapid, and widely accessible.Indirect method, relies on accurate extinction coefficients which can be affected by conjugation. Not suitable for PEG reagents without a chromophore.
Fluorescence Spectroscopy Measures the fluorescence of a fluorophore attached to the PEG chain. The DOL is determined by comparing the fluorescence intensity to a standard curve.[3][4]Requires a fluorescently labeled PEG reagent. Sample must be purified from unreacted fluorescent PEG.HighHighly sensitive, can be used for low concentration samples.Potential for fluorescence quenching at high DOLs. Requires specialized equipment.
¹H-NMR Spectroscopy Compares the integral of characteristic PEG proton signals to the integral of specific protein proton signals.[5]High sample concentration and purity required.LowProvides direct, quantitative information about the number of PEG chains per protein molecule.Can be complex to interpret for large proteins with overlapping signals. Requires high-field NMR spectrometer.
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of the labeled biomolecule. The DOL is determined from the mass shift upon PEGylation.Sample must be co-crystallized with a suitable matrix.MediumProvides direct information on the molecular weight distribution of the PEGylated species, allowing for the determination of heterogeneity.Can be challenging for large, heterogeneous glycoproteins. Ionization efficiency can vary with the degree of PEGylation.

Alternative Labeling Chemistries: A Performance Comparison

While this compound and its reaction with alkynes (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) is a robust method, several alternatives exist. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, and NHS-ester based labeling provides a different chemical approach.

Table 2: Performance Comparison of this compound with Alternative Labeling Chemistries

FeatureThis compound (CuAAC)DBCO-PEG (SPAAC)NHS-Ester-PEG
Reaction Mechanism Copper(I)-catalyzed [3+2] cycloaddition between an azide (B81097) and a terminal alkyne.Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne.Nucleophilic acyl substitution between an NHS ester and primary amines (e.g., lysine (B10760008) residues).
Specificity High, bio-orthogonal.High, bio-orthogonal.Moderate, targets available primary amines, which can lead to a heterogeneous product.
Reaction Kinetics Fast, catalyzed by copper.Generally slower than CuAAC, but catalyst-free.Fast at physiological pH.
Biocompatibility Copper catalyst can be cytotoxic, limiting in vivo applications.Excellent, copper-free.Good, but the reaction is pH-sensitive and hydrolysis of the NHS ester is a competing reaction.
Control over DOL High, can be controlled by stoichiometry.High, can be controlled by stoichiometry.Moderate, can be influenced by pH, reaction time, and reagent concentration, but achieving a precise DOL is challenging.

Experimental Protocols

Protocol 1: Quantification of this compound Labeling using UV-Vis Spectroscopy

This protocol describes the determination of the degree of labeling of an antibody with a chromophore-containing this compound.

Materials:

  • Azide-labeled antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the azide-labeled antibody from unreacted this compound using a suitable method such as size-exclusion chromatography or dialysis.

  • Measure the absorbance of the purified antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of the chromophore on the PEG chain (A_max).

  • Calculate the concentration of the antibody using its molar extinction coefficient at 280 nm.

  • Calculate the concentration of the PEG-azide using the molar extinction coefficient of the chromophore at its λ_max.

  • The Degree of Labeling (DOL) is calculated as the molar ratio of the PEG-azide to the antibody.

Formula: DOL = (A_max / ε_PEG) / ((A280 - A_max * CF) / ε_protein) Where:

  • A_max = Absorbance at the λ_max of the PEG chromophore

  • ε_PEG = Molar extinction coefficient of the PEG chromophore

  • A280 = Absorbance at 280 nm

  • CF = Correction factor (A280 of the free chromophore / A_max of the free chromophore)

  • ε_protein = Molar extinction coefficient of the protein at 280 nm

Protocol 2: Quantification of this compound Labeling using ¹H-NMR Spectroscopy

This protocol provides a general workflow for determining the DOL of a protein labeled with this compound using ¹H-NMR.

Materials:

  • Lyophilized this compound labeled protein

  • D₂O (Deuterium Oxide)

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Dissolve a known amount of the lyophilized labeled protein in D₂O to a final concentration of 1-10 mg/mL.

  • Acquire a ¹H-NMR spectrum of the sample.

  • Identify the characteristic signals for the PEG ethylene (B1197577) glycol protons (typically a sharp singlet around 3.6 ppm) and specific, well-resolved proton signals from the protein (e.g., aromatic protons between 6.5-8.0 ppm).

  • Integrate the area of the PEG signal and the selected protein signal(s).

  • Calculate the DOL by comparing the ratio of the integrals, taking into account the number of protons contributing to each signal.

Formula: DOL = (Integral_PEG / Number of PEG protons) / (Integral_protein / Number of protein protons)

Visualizing the Workflow and Application

Experimental Workflow for Antibody Labeling and Quantification

The following diagram illustrates a typical workflow for labeling an antibody with this compound and subsequently quantifying the degree of labeling.

experimental_workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_quantification Quantification Antibody Antibody Buffer Exchange Buffer Exchange Antibody->Buffer Exchange Click Chemistry (CuAAC) Click Chemistry (CuAAC) Buffer Exchange->Click Chemistry (CuAAC) Amine-free buffer This compound This compound This compound->Click Chemistry (CuAAC) Labeled Antibody Labeled Antibody Click Chemistry (CuAAC)->Labeled Antibody Purification (SEC) Purification (SEC) Labeled Antibody->Purification (SEC) Purified Labeled Antibody Purified Labeled Antibody Purification (SEC)->Purified Labeled Antibody UV-Vis UV-Vis Purified Labeled Antibody->UV-Vis 1H-NMR 1H-NMR Purified Labeled Antibody->1H-NMR MALDI-TOF MALDI-TOF Purified Labeled Antibody->MALDI-TOF targeted_drug_delivery cluster_cell Cancer Cell Receptor Receptor Internalization Internalization Receptor->Internalization Binding Drug Release Drug Release Internalization->Drug Release Apoptosis Apoptosis Drug Release->Apoptosis Antibody-PEG-Drug Conjugate Antibody-PEG-Drug Conjugate Antibody-PEG-Drug Conjugate->Receptor Targeting

References

Preserving Protein Function: A Guide to Functional Assays for m-PEG9-azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of proteins with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their therapeutic properties. The use of m-PEG9-azide allows for site-specific PEGylation via click chemistry, offering greater control over the conjugation process. However, a critical step in the development of any modified protein is the confirmation that its biological activity is retained. This guide provides a comparative overview of functional assays to validate the activity of this compound labeled proteins, supported by experimental data and detailed protocols.

The covalent attachment of PEG chains, a process known as PEGylation, can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and extend its circulating half-life. Furthermore, the PEG moiety can shield the protein from proteolytic degradation and reduce its immunogenicity. While beneficial, the addition of a PEG chain, even at a specific site, can potentially interfere with the protein's conformation and its interaction with binding partners, thereby affecting its function. Therefore, rigorous functional testing is paramount.

This guide will explore key in vitro assays for confirming the activity of this compound labeled proteins, with a focus on enzyme kinetics and cell-based functional assays.

Comparing Labeling Strategies: The Impact on Protein Function

The choice of labeling strategy is crucial in preserving protein function. While traditional PEGylation methods often target primary amines on lysine (B10760008) residues, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation and potentially diminished activity if the modification occurs at or near the active site. Site-specific labeling using this compound, which can be attached to a protein via an azide-alkyne cycloaddition reaction (click chemistry), allows for precise control over the location of the PEG chain. This targeted approach is more likely to preserve the protein's native structure and function.

Biochemical Assays: A Focus on Enzyme Kinetics

For proteins that are enzymes, a fundamental method to assess their functional integrity post-labeling is to determine their kinetic parameters. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are key indicators of enzyme performance. A significant alteration in these parameters after PEGylation would suggest that the label has interfered with substrate binding or the catalytic mechanism.

Quantitative Comparison of Enzyme Kinetic Parameters

The following table presents hypothetical data illustrating the comparison of kinetic parameters for a native (unlabeled) enzyme versus the same enzyme labeled with this compound.

Enzyme StateKm (µM)Vmax (µmol/min)Catalytic Efficiency (Vmax/Km)
Native Enzyme 1010010
This compound Labeled Enzyme 12957.9

This data is illustrative. Actual results will vary depending on the protein and the site of PEGylation.

A minimal change in Km and Vmax values between the native and labeled enzyme, as depicted in the table, would indicate that the this compound label has not significantly impacted the enzyme's function.[1][2]

Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay

This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of an this compound labeled enzyme compared to its unlabeled counterpart.

Materials:

  • Purified native enzyme

  • Purified this compound labeled enzyme

  • Substrate solution (at various concentrations)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the native and labeled enzymes, as well as the substrate, in the assay buffer.

  • Assay Setup: In a 96-well plate or cuvettes, prepare a series of reactions with a fixed concentration of either the native or labeled enzyme and varying concentrations of the substrate. Include a blank for each substrate concentration containing all components except the enzyme.

  • Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions and mix gently.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance properties of the product being formed or the substrate being consumed.

  • Determine Initial Velocity (V0): Calculate the initial reaction rate (V0) from the linear portion of the absorbance versus time plot for each substrate concentration.

  • Data Analysis: Plot the initial velocities (V0) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the native and labeled enzymes.[3]

Cell-Based Functional Assays

For proteins that exert their function by interacting with cell surface receptors, such as antibodies or receptor ligands, cell-based assays are essential to confirm their biological activity in a more physiologically relevant context. These assays can measure downstream signaling events or cellular responses initiated by the labeled protein.

Quantitative Comparison of a Labeled Ligand for a G-Protein Coupled Receptor (GPCR)

The following table provides hypothetical data comparing the potency of an unlabeled GPCR agonist with its this compound labeled counterpart in a cell-based assay measuring downstream signaling.

LigandEC50 (nM)
Unlabeled Agonist 5
This compound Labeled Agonist 8

This data is illustrative. EC50 is the half-maximal effective concentration.

A modest shift in the EC50 value, as shown above, suggests that the PEGylation has had a minimal impact on the ligand's ability to bind to its receptor and elicit a biological response.[4]

Experimental Protocol: GPCR-Mediated cAMP Assay

This protocol describes a common cell-based assay to measure the activation of a G-protein coupled receptor (GPCR) by an this compound labeled ligand by quantifying the production of the second messenger, cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the target GPCR

  • Unlabeled agonist (positive control)

  • This compound labeled agonist

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF®, FRET, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Seed the GPCR-expressing cells into a 96-well plate and culture until they reach the desired confluency.

  • Cell Stimulation: Treat the cells with a range of concentrations of the unlabeled agonist and the this compound labeled agonist. Include untreated cells as a negative control.

  • Cell Lysis: After a specified incubation time, lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions to quantify the amount of cAMP produced in each well.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for both the unlabeled and labeled agonists.[5]

Visualizing Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, created using the DOT language, illustrate a general experimental workflow for confirming the activity of a labeled protein and a simplified GPCR signaling pathway.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Functional Validation protein Purified Protein labeling Click Chemistry Reaction protein->labeling peg_azide This compound peg_azide->labeling purification Purification of Labeled Protein labeling->purification biochemical Biochemical Assay (e.g., Enzyme Kinetics) purification->biochemical cell_based Cell-Based Assay (e.g., GPCR Activation) purification->cell_based data_analysis Data Analysis & Comparison biochemical->data_analysis cell_based->data_analysis

General experimental workflow for labeling and validation.

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Labeled Ligand Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

References

The Balancing Act: How PEG Linker Length Dictates Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. Among the various strategies to enhance drug performance, the use of polyethylene (B3416737) glycol (PEG) linkers has become a cornerstone, particularly in the development of antibody-drug conjugates (ADCs) and nanoparticle-based therapies. The length of the PEG linker, a seemingly minor detail, can profoundly influence a drug's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of the effects of different PEG linker lengths, supported by experimental data, to inform the design of next-generation targeted therapies.

The incorporation of PEG linkers, a process known as PEGylation, offers a multitude of advantages in drug development. By covalently attaching PEG chains to a therapeutic agent, its hydrodynamic volume is increased, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[1][2] This extended exposure can lead to greater accumulation of the drug in the target tissue, such as a tumor.[3][4] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic drug payloads, mitigating the risk of aggregation and rapid clearance from circulation.[5] However, the choice of PEG linker length is not a one-size-fits-all solution and involves a critical trade-off between enhanced pharmacokinetic properties and the potential for reduced biological activity.

Comparative Analysis of PEG Linker Length on Drug Efficacy

The optimal PEG linker length is highly dependent on the specific drug, its target, and the delivery vehicle. The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

ADC PayloadCell LinePEG Linker LengthIC50 (nM)Fold Change vs. Shortest Linker
MMAENCI-N87 (HER2+)PEG20.51.0
MMAENCI-N87 (HER2+)PEG40.61.2
MMAENCI-N87 (HER2+)PEG81.12.2
MMAENCI-N87 (HER2+)PEG121.53.0
MMAENCI-N87 (HER2+)PEG242.85.6

Data synthesized from preclinical studies. IC50 values represent the concentration of ADC required to inhibit the growth of 50% of cells and can vary based on experimental conditions.

Table 2: Impact of PEG Linker Length on Pharmacokinetics of ADCs in Mice

ADCPEG Linker LengthPlasma Half-life (t1/2, hours)Clearance (mL/hr/kg)
Anti-HER2-MMAEPEG4800.25
Anti-HER2-MMAEPEG81200.17
Anti-HER2-MMAEPEG241500.13

This data is a representative summary from multiple sources and illustrates a general trend. Actual values are specific to the antibody, payload, and experimental model.

Table 3: Influence of PEG Linker Length on In Vivo Antitumor Efficacy

Drug Delivery SystemTumor ModelPEG Linker LengthTumor Growth Inhibition (%)
Anti-CD22-MMAE ADCL540cy XenograftNon-PEGylated11
Anti-CD22-MMAE ADCL540cy XenograftPEG235-45
Anti-CD22-MMAE ADCL540cy XenograftPEG435-45
Anti-CD22-MMAE ADCL540cy XenograftPEG875-85
Anti-CD22-MMAE ADCL540cy XenograftPEG1275-85
Anti-CD22-MMAE ADCL540cy XenograftPEG2475-85
Folate-Liposomal DoxorubicinKB Xenograft2 kDa~50
Folate-Liposomal DoxorubicinKB Xenograft5 kDa~60
Folate-Liposomal DoxorubicinKB Xenograft10 kDa>80

Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to a control group. The data indicates that longer PEG linkers generally lead to improved in vivo efficacy.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of PEGylated drugs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a drug to kill cancer cells in a laboratory setting.

  • Cell Seeding: Plate target cancer cells (e.g., HER2-positive NCI-N87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the PEGylated ADC and control antibodies in complete cell culture medium. Add the diluted drugs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to untreated control cells. Plot a dose-response curve and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Pharmacokinetic Analysis in Mice

This protocol is used to determine how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

  • Animal Model: Use immunodeficient mice bearing tumors derived from a human cancer cell line.

  • Drug Administration: Administer a single intravenous (IV) dose of the PEGylated ADC to the mice.

  • Blood Sampling: Collect small blood samples from the mice at various time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Drug Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody and the conjugated ADC in the plasma samples. For quantifying the free payload, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed.

  • Data Analysis: Plot the plasma concentration of the drug over time and use pharmacokinetic modeling software to calculate parameters such as plasma half-life (t1/2) and clearance.

In Vivo Antitumor Efficacy Study

This experiment evaluates the therapeutic effectiveness of a drug in a living animal model of cancer.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of PEGylated ADC).

  • Drug Treatment: Administer the assigned treatments to the mice, typically via intravenous injection, according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Plot the average tumor volume for each treatment group over time. Calculate the tumor growth inhibition for each group compared to the vehicle control group at the end of the study.

Signaling Pathways and Experimental Workflows

The ultimate efficacy of a PEGylated drug is determined by the successful delivery of its active payload to the target cells, where it can then modulate specific intracellular signaling pathways to induce cell death.

Mechanism of Action: MMAE Payload

Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with PEG Linker Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of an MMAE-conjugated ADC.
Mechanism of Action: Doxorubicin Payload

Doxorubicin is a widely used chemotherapy drug that acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.

Doxorubicin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LipoDox Liposomal Doxorubicin with PEG Linker Endosome Endosome LipoDox->Endosome Endocytosis Doxorubicin Free Doxorubicin Endosome->Doxorubicin Drug Release Nucleus Nucleus Doxorubicin->Nucleus DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Nucleus->DNA Nucleus->TopoisomeraseII DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action of liposomal doxorubicin.
Experimental Workflow for Evaluating PEG Linker Length

A systematic approach is necessary to empirically determine the optimal PEG linker length for a given drug conjugate.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Design Design Drug Conjugates with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG24) Synthesis Synthesize and Characterize Drug Conjugates Design->Synthesis Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, XTT) Synthesis->Cytotoxicity Uptake Cellular Uptake Assays Synthesis->Uptake PK Pharmacokinetic Studies in Animal Models Cytotoxicity->PK Uptake->PK Efficacy In Vivo Efficacy Studies (Tumor Xenograft Models) PK->Efficacy Analysis Comparative Data Analysis Efficacy->Analysis Optimization Selection of Optimal PEG Linker Length Analysis->Optimization

Systematic workflow for PEG linker length optimization.

References

Safety Operating Guide

Proper Disposal Procedures for m-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of m-PEG9-azide, a chemical commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is an organic azide (B81097). While it may not be classified as a hazardous substance by all suppliers, all azido (B1232118) compounds should be handled with caution due to their potential reactivity and toxicity.

Core Safety Principles:

  • Toxicity: Azides can be acutely toxic if inhaled, ingested, or absorbed through the skin.

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.

  • Plumbing Hazards: Never dispose of azide solutions down the drain without deactivation. This can lead to the formation of explosive heavy metal azides (e.g., lead or copper azides) in the plumbing.[1]

  • Explosivity: While organic azides are generally less shock-sensitive than inorganic azides, they can still be explosive, especially at elevated temperatures or in the presence of other reactive chemicals.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory when handling and disposing of this compound.

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected prior to use. Wash and dry hands after handling.
Eye Protection Wear tightly fitting safety goggles or a face shield.
Skin and Body Wear a laboratory coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Step-by-Step Disposal Procedures

The primary decision for the disposal of this compound is whether to dispose of it directly as hazardous waste or to chemically deactivate it first. For organic azides like this compound, direct disposal as hazardous waste is the most common and recommended method.

Method 1: Direct Disposal as Hazardous Waste (Recommended for this compound)

This is the most straightforward and safest method for the disposal of organic azides and concentrated solutions.

  • Containerization:

    • Place the this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste: Contains Organic Azides" and list all chemical constituents.[1]

    • Include the date and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[2]

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Arrange for disposal as special waste through a licensed disposal company.[2]

    • Consult with your local waste disposal authority and your institution's EHS department to ensure compliance with all national and regional regulations.

Method 2: Chemical Deactivation (for Dilute Inorganic Azide Solutions)

While direct disposal is recommended for this compound, the following protocol for the chemical deactivation of dilute (≤5%) inorganic azide solutions is provided for informational purposes. This procedure should only be performed by trained personnel in a properly functioning chemical fume hood.

Experimental Protocol: Deactivation of Dilute Sodium Azide with Nitrous Acid

This protocol is for dilute inorganic azides and may not be suitable for this compound. Consult your institution's EHS for guidance.

  • Preparation:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution containing no more than 5% sodium azide.

    • Ensure an outlet tube is directed to the laboratory chemical hood flue to vent nitrogen oxides.

  • Addition of Sodium Nitrite (B80452):

    • With stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium azide (a 40% excess).

  • Acidification:

    • Gradually add a 20% aqueous solution of sulfuric acid until the reaction mixture is acidic to pH paper. Caution: The order of addition is critical.

  • Reaction Time:

    • Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Neutralization and Disposal:

    • After confirming the destruction of the azide, neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.

    • Dispose of the neutralized solution as hazardous waste in a designated container. Do not pour it down the drain.

Spill Management

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as listed in the table above.

  • Absorb the spill with an inert material, such as sand or vermiculite.

  • Collect the absorbed material into a tightly closed container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

  • Do not allow the material to enter drains or water courses.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste decision Is the waste a dilute (<=5%) aqueous solution of an inorganic azide? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No (Organic Azide) deactivation Chemical Deactivation (Consult EHS) decision->deactivation Yes (Inorganic Azide) collect_label Collect in a labeled, sealed container. direct_disposal->collect_label perform_deactivation Perform deactivation in a fume hood. deactivation->perform_deactivation store Store in a cool, dry, well-ventilated area. collect_label->store dispose Arrange for disposal by a licensed company. store->dispose neutralize Neutralize the solution (pH 6-9). perform_deactivation->neutralize neutralize->collect_label

Caption: Decision workflow for the proper disposal of azido compounds.

References

Personal protective equipment for handling m-PEG9-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents like m-PEG9-azide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe utilization of this compound in the laboratory. Adherence to these protocols is critical to minimize risks and ensure a safe research environment.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves are standard. For tasks with a higher risk of exposure, Silver shield gloves worn under nitrile gloves are recommended.[1][2]Azides can be absorbed through the skin; double-gloving provides an additional barrier against contamination.[2]
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement.[1][2] A face shield should be worn with goggles during procedures with a high splash risk.Protects against accidental splashes and potential explosions.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or a gown are recommended.Prevents skin contact with the azide (B81097) compound.
Foot Protection Closed-toe shoes made of a chemical-resistant material must be worn.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly sealed, clearly labeled container in a designated, cool, and dry area, away from incompatible materials such as acids and oxidizing agents. Recommended storage temperature is often -20°C.

  • Ensure an eyewash station and safety shower are readily accessible in the storage and handling areas.

2. Engineering Controls:

  • All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • For reactions with a known or suspected explosion risk, a blast shield must be used.

3. Weighing and Solution Preparation:

  • Before handling, review the Safety Data Sheet (SDS) and this guide.

  • Line the work surface within the fume hood with disposable absorbent bench paper.

  • Use only plastic, glass, or ceramic spatulas for transferring the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Avoid using ground glass joints where possible, as friction can pose an explosion risk.

4. Reaction Setup and Monitoring:

  • Set up reactions in a chemical fume hood, behind a blast shield if necessary.

  • Ensure the reaction temperature is carefully controlled, as heat can increase the risk of decomposition.

  • Continuously monitor the reaction for any signs of unexpected changes.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive compounds in plumbing systems.

Waste Collection:

  • Never pour azide solutions down the drain. Reaction with lead or copper pipes (B44673) can form highly explosive metal azide accumulations.

  • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

Decontamination:

  • For small spills within a fume hood, alert others in the area. While wearing appropriate PPE, absorb the spill with a chemical absorbent material.

  • Collect the contaminated absorbent material into the designated solid hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all azide-containing hazardous waste.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_review Review SDS and Protocols prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh with Non-Metal Spatula prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react disp_collect_liquid Collect Liquid Waste handle_react->disp_collect_liquid End of Experiment disp_collect_solid Collect Solid Waste handle_react->disp_collect_solid During & After Experiment disp_contact Contact EHS for Pickup disp_collect_liquid->disp_contact disp_collect_solid->disp_contact

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.